Product packaging for alpha-D-Glucose-1-phosphate Na2-salt(Cat. No.:)

alpha-D-Glucose-1-phosphate Na2-salt

Cat. No.: B8813305
M. Wt: 304.10 g/mol
InChI Key: DCOZWBXYGZXXRX-PKXGBZFFSA-L
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Description

Significance within Carbohydrate Biochemistry Research

Alpha-D-Glucose-1-phosphate is of paramount importance in carbohydrate biochemistry due to its role as a high-energy intermediate. nih.gov The phosphate (B84403) group attached to the anomeric carbon (C1) makes the molecule a versatile substrate for both glucosyl and phosphoryl transfer reactions. nih.gov This reactivity is fundamental to its function.

One of its most significant roles is in the metabolism of glycogen (B147801), the main storage form of glucose in animals. mjfveterinarycollege.org In the process of glycogenolysis (the breakdown of glycogen), the enzyme glycogen phosphorylase cleaves glucose units from the glycogen chain, releasing them as α-D-glucose-1-phosphate. hmdb.cawikipedia.org Conversely, in glycogenesis (the synthesis of glycogen), it serves as the precursor to UDP-glucose, the activated form of glucose required by glycogen synthase. hmdb.cawikipedia.org This dual role places it at the heart of glucose homeostasis.

Furthermore, it is a key metabolic intermediate that connects different pathways. mjfveterinarycollege.org The enzyme phosphoglucomutase catalyzes the reversible conversion of α-D-glucose-1-phosphate to glucose-6-phosphate. nih.govchemicalbook.com This latter molecule can then enter glycolysis to generate ATP, be used in the pentose (B10789219) phosphate pathway to produce NADPH and biosynthetic precursors, or be dephosphorylated to free glucose for release into the bloodstream. The polar, phosphorylated nature of glucose-1-phosphate prevents it from leaving the cell membrane, thereby earmarking it for intracellular metabolic processes. wikipedia.org

Historical Context of α-D-Glucose-1-phosphate Discovery (Cori Ester)

The discovery of α-D-glucose-1-phosphate is a landmark achievement in the history of biochemistry, inextricably linked to the pioneering work of Carl and Gerty Cori. In 1936, while investigating glycogen breakdown in minced frog skeletal muscle, they isolated this previously unknown intermediate. nih.govacs.orgnobelprize.org This compound came to be known as the "Cori ester" in their honor. acs.orgnobelprize.org

Their discovery was transformative because, prior to their work, the conversion of glycogen to glucose was thought to occur primarily through hydrolysis. nih.gov The Coris demonstrated that the process was instead a phosphorolytic cleavage, a much more energy-efficient mechanism. They identified and named the enzyme responsible for its formation from glycogen as phosphorylase. acs.orgebsco.com This breakthrough not only elucidated a key step in carbohydrate metabolism but also led to the first-ever synthesis of a biological macromolecule (glycogen) in a test tube by reversing the phosphorylase-catalyzed reaction. acs.org This foundational research on carbohydrate metabolism, including the discovery of the Cori ester and the elucidation of the "Cori cycle," earned Carl and Gerty Cori the Nobel Prize in Physiology or Medicine in 1947. nih.govacs.orgebsco.com

Overview of its Central Role in Metabolic Interconnections

α-D-Glucose-1-phosphate sits (B43327) at a crucial crossroads of carbohydrate metabolism, connecting major anabolic and catabolic pathways. nih.gov Its central position allows for the efficient allocation of glucose units according to the cell's immediate energetic and biosynthetic needs.

Key Metabolic Interconnections:

Glycogenolysis and Glycogenesis: It is the direct product of glycogen breakdown and the essential precursor for glycogen synthesis. wikipedia.org

Glycolysis: Through its conversion to glucose-6-phosphate by phosphoglucomutase, it provides substrate for the glycolytic pathway to produce energy. wikipedia.org

Nucleotide Sugar Formation: α-D-Glucose-1-phosphate reacts with uridine (B1682114) triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase to form UDP-glucose. hmdb.cawikipedia.org UDP-glucose is a critical activated sugar donor for the synthesis of glycogen and other complex carbohydrates. hmdb.ca

Other Biosynthetic Pathways: It can also be a precursor for other nucleotide sugars, such as dTDP-glucose, which is formed from a reaction with dTTP and is essential for the synthesis of certain bacterial cell wall components. drugbank.com

The following table summarizes the key enzymes and pathways directly involving α-D-Glucose-1-phosphate:

Starting MetaboliteEnzymeProductMetabolic Pathway
GlycogenGlycogen Phosphorylaseα-D-Glucose-1-phosphate Glycogenolysis
α-D-Glucose-1-phosphate PhosphoglucomutaseD-Glucose-6-phosphateLink to Glycolysis/Pentose Phosphate Pathway
α-D-Glucose-1-phosphate + UTPUDP-glucose PyrophosphorylaseUDP-glucose + PyrophosphateGlycogenesis / Polysaccharide Synthesis

This strategic placement allows for tight regulation of carbohydrate flux, ensuring that the cell can rapidly switch between storing glucose as glycogen when energy is plentiful and mobilizing these stores when energy is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Na2O9P B8813305 alpha-D-Glucose-1-phosphate Na2-salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11Na2O9P

Molecular Weight

304.10 g/mol

IUPAC Name

disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1

InChI Key

DCOZWBXYGZXXRX-PKXGBZFFSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

physical_description

White powder;  [Alfa Aesar MSDS]

Related CAS

59-56-3 (Parent)

Origin of Product

United States

Biochemical Pathways and Metabolic Networks Involving α D Glucose 1 Phosphate

Glycogen (B147801) Metabolism

Glycogen, a branched polymer of glucose, serves as the primary short-term energy reserve in animals. The synthesis and breakdown of glycogen are tightly regulated processes that are critical for maintaining glucose homeostasis. α-D-Glucose-1-phosphate is a key player in both of these pathways.

The initial and rate-limiting step in the breakdown of glycogen (glycogenolysis) is catalyzed by the enzyme glycogen phosphorylase. wikipedia.org This enzyme facilitates the sequential removal of glucose residues from the non-reducing ends of the glycogen branches. oregonstate.edu The reaction is a phosphorolysis, not a hydrolysis, meaning that it utilizes inorganic phosphate (B84403) (Pi) to cleave the α-1,4-glycosidic bonds. oregonstate.edulibretexts.org The product of this reaction is α-D-Glucose-1-phosphate. wikipedia.orgnih.govyoutube.com

The reaction can be summarized as follows: (α-1,4 glycogen chain)n + Pi ⇌ (α-1,4 glycogen chain)n-1 + α-D-glucose-1-phosphate wikipedia.org

This phosphorolytic cleavage is energetically advantageous as it produces a phosphorylated glucose molecule without the expenditure of ATP. oregonstate.edulibretexts.org The resulting α-D-Glucose-1-phosphate is "trapped" within the cell because its polar phosphate group prevents it from diffusing across the cell membrane. wikipedia.org Glycogen phosphorylase acts repeatedly on the linear chains of glycogen until it approaches an α-1,6 branch point, where further degradation requires the action of a debranching enzyme. oregonstate.edunih.gov

Key Enzymes in Glycogen Breakdown
EnzymeFunctionProduct(s)
Glycogen PhosphorylaseCleaves α-1,4-glycosidic bonds via phosphorolysis. oregonstate.edulibretexts.orgα-D-Glucose-1-phosphate wikipedia.orgnih.govyoutube.com
Debranching EnzymeRemoves α-1,6 branches. oregonstate.edunih.govFree glucose nih.gov

α-D-Glucose-1-phosphate is a central molecule in the interplay between glycogen synthesis (glycogenesis) and degradation (glycogenolysis). nih.gov When blood glucose levels are high, glucose is taken up by cells, phosphorylated to glucose-6-phosphate, and then isomerized to α-D-Glucose-1-phosphate. wikipedia.orgufp.pt This α-D-Glucose-1-phosphate is then activated to UDP-glucose, the direct precursor for glycogen synthesis. wikipedia.orgwikipedia.org Conversely, during periods of fasting or increased energy demand, glycogen is broken down to release α-D-Glucose-1-phosphate. nih.gov

The metabolic pathways of glycogenesis and glycogenolysis are reciprocally regulated to prevent futile cycling. nih.gov This regulation occurs through hormonal signals like insulin (B600854) and glucagon (B607659), which modulate the activity of key enzymes such as glycogen synthase and glycogen phosphorylase via phosphorylation and dephosphorylation cascades. wikipedia.orgyoutube.com For instance, insulin promotes the dephosphorylation and activation of glycogen synthase, favoring glycogen synthesis, while simultaneously promoting the dephosphorylation and inactivation of glycogen phosphorylase, thus inhibiting glycogen breakdown. wikipedia.org Glucagon and epinephrine (B1671497) have the opposite effect, promoting the phosphorylation and activation of glycogen phosphorylase and the inactivation of glycogen synthase, thereby stimulating glycogenolysis. youtube.com

α-D-Glucose-1-phosphate is readily and reversibly converted to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase. nih.govwikipedia.orgbritannica.com This isomerization is a crucial step that links glycogen metabolism with other major metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate pathway. nih.govwikipedia.org

The reaction mechanism of phosphoglucomutase involves a phosphorylated serine residue in the enzyme's active site. asm.org The enzyme first donates its phosphate group to the substrate, forming a transient intermediate, glucose-1,6-bisphosphate. wikipedia.orgasm.orgnih.gov The enzyme then accepts a phosphate group from a different position on the glucose-1,6-bisphosphate, resulting in the formation of the product and the regeneration of the phosphoenzyme. asm.org The direction of the reaction is dependent on the relative concentrations of α-D-Glucose-1-phosphate and glucose-6-phosphate. oregonstate.edu

The metabolic fate of the resulting glucose-6-phosphate depends on the tissue and the metabolic needs of the cell. In muscle cells, glucose-6-phosphate typically enters glycolysis to generate ATP for muscle contraction. nih.gov In the liver, glucose-6-phosphate can be dephosphorylated by glucose-6-phosphatase to release free glucose into the bloodstream, thereby maintaining blood glucose levels. nih.govyoutube.com

Metabolic Fates of Glucose-6-Phosphate
PathwayTissueMetabolic Outcome
GlycolysisMuscle, Liver, and other tissuesATP production nih.gov
Pentose Phosphate PathwayVarious tissuesNADPH and precursor biosynthesis wikipedia.org
Release into BloodstreamLiverMaintenance of blood glucose homeostasis nih.govyoutube.com

Nucleotide Sugar Biosynthesis

Nucleotide sugars are activated forms of monosaccharides that serve as essential precursors for the biosynthesis of a wide array of complex carbohydrates, including glycoproteins, glycolipids, and polysaccharides. α-D-Glucose-1-phosphate is a key substrate for the synthesis of several important nucleotide sugars.

Uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) is a central activated sugar nucleotide involved in the synthesis of glycogen and other complex carbohydrates. wikipedia.orgnih.gov It is synthesized from α-D-Glucose-1-phosphate and uridine triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase. wikipedia.orgyoutube.comyoutube.com

The reaction proceeds as follows: α-D-Glucose-1-phosphate + UTP ⇌ UDP-glucose + PPi

Cytidine (B196190) diphosphate glucose (CDP-glucose) is another important nucleotide sugar that plays a role in the biosynthesis of various glycoconjugates and polysaccharides, particularly in bacteria. ontosight.aiontosight.ai It is synthesized from α-D-Glucose-1-phosphate and cytidine triphosphate (CTP) by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase, also known as CDP-glucose pyrophosphorylase. ontosight.aiontosight.aiwikipedia.org

The reaction is as follows: CTP + α-D-glucose 1-phosphate ⇌ diphosphate + CDP-glucose wikipedia.org

This enzyme belongs to the family of nucleotidyltransferases and is involved in nucleotide sugar metabolism. ontosight.aiwikipedia.org The formation of CDP-glucose is a key initial step in the biosynthetic pathway of certain dideoxyhexoses, such as tyvelose, which is found in the O-antigen of the lipopolysaccharides of some pathogenic bacteria. nih.gov

Compound Names Mentioned in the Article
Compound Name
α-D-Glucose-1-phosphate
Glucose-6-phosphate
Glucose-1,6-bisphosphate
UDP-glucose
CDP-glucose
Uridine triphosphate (UTP)
Cytidine triphosphate (CTP)
Inorganic phosphate (Pi)
Pyrophosphate (PPi)
Glycogen
Tyvelose

Link to ADP-glucose Biosynthesis via Glucose-1-phosphate Adenylyltransferase

α-D-Glucose-1-phosphate (G1P) is a crucial substrate in the biosynthesis of Adenosine (B11128) diphosphate glucose (ADP-glucose), a key precursor for starch and glycogen synthesis in plants and bacteria, respectively. nih.govnih.govumass.edu This critical reaction is catalyzed by the enzyme Glucose-1-phosphate adenylyltransferase, also known as ADP-glucose pyrophosphorylase (AGPase). wikipedia.orgontosight.ai The enzyme facilitates the transfer of an adenylyl group from ATP to G1P, yielding ADP-glucose and inorganic pyrophosphate (PPi). nih.govontosight.ai

The reaction is as follows: ATP + α-D-Glucose-1-phosphate ⇌ ADP-glucose + Pyrophosphate wikipedia.org

The activity of Glucose-1-phosphate adenylyltransferase is a major regulatory point in the synthesis of α-1,4-polyglucans (starch and glycogen). nih.govwikipedia.org The enzyme is subject to allosteric regulation by various metabolic intermediates. In many species, glycolytic intermediates act as activators, while inorganic phosphate (Pi) and AMP can act as inhibitors, allowing the cell to control the flux of glucose into storage polysaccharides based on its energy status. wikipedia.orgontosight.aiontosight.ai

Enzymatic Reaction of ADP-glucose Biosynthesis
EnzymeSystematic NameEC NumberSubstratesProducts
Glucose-1-phosphate adenylyltransferase (AGPase)ATP:α-D-glucose-1-phosphate adenylyltransferase2.7.7.27α-D-Glucose-1-phosphate, ATPADP-glucose, Pyrophosphate

Precursor in dTDP-L-rhamnose Biosynthesis and Related Pathways

α-D-Glucose-1-phosphate serves as the initial precursor for the biosynthesis of deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). nih.govresearchgate.net This nucleotide sugar is an essential component of the cell wall in many pathogenic bacteria, including Streptococcus pyogenes and Mycobacterium tuberculosis, making its biosynthetic pathway a target for therapeutic intervention. nih.govnih.govresearchgate.net

The synthesis of dTDP-L-rhamnose from G1P involves a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes. nih.govresearchgate.net

The first committed step in this pathway is catalyzed by Glucose-1-phosphate thymidylyltransferase (RmlA) . nih.govresearchgate.net This enzyme catalyzes the condensation of α-D-glucose-1-phosphate with deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate. nih.govresearchgate.net

The reaction is as follows: dTTP + α-D-Glucose-1-phosphate → dTDP-D-glucose + Pyrophosphate nih.gov

Following the action of RmlA, the subsequent enzymes in the pathway (RmlB, RmlC, and RmlD) modify dTDP-D-glucose through a series of dehydration, epimerization, and reduction reactions to ultimately form dTDP-L-rhamnose. nih.govontosight.ai The entire pathway illustrates the role of G1P as a foundational molecule for the synthesis of specialized deoxy sugars required for bacterial cell structure. researchgate.net

Key Step in dTDP-L-rhamnose Biosynthesis
StepEnzymeEC NumberSubstratesProducts
1Glucose-1-phosphate thymidylyltransferase (RmlA)2.7.7.24α-D-Glucose-1-phosphate, dTTPdTDP-D-glucose, Pyrophosphate

Other Carbohydrate Metabolism Pathways

Participation in Galactose Metabolism

α-D-Glucose-1-phosphate is a key intermediate linking galactose metabolism to the central glucose metabolic pathways. themedicalbiochemistrypage.org The primary route for galactose utilization is the Leloir pathway, which converts galactose into G1P. themedicalbiochemistrypage.orgnih.govnih.gov

The process begins with the phosphorylation of galactose to galactose-1-phosphate by the enzyme galactokinase. ontosight.aiwikipedia.org Subsequently, the enzyme galactose-1-phosphate uridylyltransferase (GALT) catalyzes a critical reaction where galactose-1-phosphate reacts with UDP-glucose. themedicalbiochemistrypage.orgbiologynotesonline.com This reaction yields UDP-galactose and α-D-glucose-1-phosphate. themedicalbiochemistrypage.orgwikipedia.orgbiologynotesonline.com

The reaction is as follows: Galactose-1-phosphate + UDP-glucose ⇌ UDP-galactose + α-D-Glucose-1-phosphate biologynotesonline.com

The G1P generated can then enter various metabolic routes, including glycolysis (after conversion to glucose-6-phosphate) or glycogen synthesis. biologynotesonline.commdpi.com The UDP-galactose can be epimerized back to UDP-glucose by UDP-galactose 4'-epimerase, allowing it to be reused in the GALT reaction, thus enabling the complete conversion of galactose into glucose metabolites. themedicalbiochemistrypage.orgbiologynotesonline.com This pathway highlights the central role of G1P as the product that integrates the carbon skeleton of galactose into mainstream glucose metabolism. themedicalbiochemistrypage.org

Role in Starch and Sucrose (B13894) Metabolism

α-D-Glucose-1-phosphate is a pivotal molecule in both the synthesis and degradation of starch and sucrose.

Starch Metabolism: In plants, starch synthesis relies on G1P as the direct precursor for the activated glucose donor, ADP-glucose, in a reaction catalyzed by AGPase as described previously. nih.govnih.gov Conversely, the breakdown of starch can also yield G1P. The enzyme starch phosphorylase catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds at the non-reducing ends of starch chains, using inorganic phosphate to release glucose units as G1P. mystrica.comroyalsocietypublishing.org This reaction is reversible, and the direction is dependent on the cellular ratio of inorganic phosphate to G1P. mystrica.com

The reversible reaction is: (Glucan)n + Pi ⇌ (Glucan)n-1 + α-D-Glucose-1-phosphate mystrica.com

Sucrose Metabolism: In certain microorganisms, G1P is directly involved in sucrose metabolism through the action of sucrose phosphorylase . wikipedia.org This enzyme catalyzes the reversible conversion of sucrose and inorganic phosphate into α-D-glucose-1-phosphate and fructose (B13574). wikipedia.orgnih.gov This provides a direct pathway from the common disaccharide sucrose to the high-energy G1P intermediate, which can then be channeled into other metabolic pathways. wikipedia.org

The reversible reaction is: Sucrose + Pi ⇌ α-D-Glucose-1-phosphate + Fructose nih.gov

Pentose and Glucuronate Interconversions

While α-D-Glucose-1-phosphate is not a direct participant in the pentose phosphate pathway (PPP) or glucuronate interconversions, it is metabolically very close to these pathways. G1P is readily and reversibly converted to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase . sigmaaldrich.comwikipedia.org

The reaction is as follows: α-D-Glucose-1-phosphate ⇌ Glucose-6-phosphate ymdb.ca

Glucose-6-phosphate is the direct entry point for glucose into the pentose phosphate pathway, a critical route for generating NADPH and the precursors for nucleotide biosynthesis. mdpi.com Similarly, G6P is the precursor for the synthesis of UDP-glucose, which is subsequently oxidized to UDP-glucuronate, the key donor molecule in the glucuronate pathway for the synthesis of polysaccharides and for detoxification reactions. mdpi.com Therefore, G1P, through its rapid conversion to G6P, serves as an important feeder molecule for both of these essential metabolic networks.

α-D-Glucose-1-phosphate as a High-Energy Intermediate in Cellular Metabolism

α-D-Glucose-1-phosphate is considered a high-energy intermediate in cellular metabolism. nih.gov The energy is stored in the glycosidic phosphomonoester bond. nih.gov The hydrolysis of this bond is an exergonic reaction, releasing a significant amount of free energy.

The hydrolysis reaction is: α-D-Glucose-1-phosphate + H₂O → Glucose + Pi

The standard free energy of hydrolysis (ΔG°') for this reaction is approximately -21.0 kJ/mol (or -5.0 kcal/mol). chegg.comchegg.com

Standard Free Energy of Hydrolysis (ΔG°')
CompoundΔG°' (kJ/mol)ΔG°' (kcal/mol)
α-D-Glucose-1-phosphate~ -21.0~ -5.0
ATP (to ADP + Pi)~ -30.5~ -7.3
Glucose-6-phosphate~ -13.8~ -3.3
Note: Values can vary slightly depending on experimental conditions.

While the energy released from G1P hydrolysis is less than that of ATP, it is substantially greater than that of simple esters like glucose-6-phosphate (~ -13.8 kJ/mol). This intermediate energy level makes G1P a versatile molecule in metabolism. nih.govresearchgate.net Its energy is sufficient to drive the synthesis of nucleotide sugars, such as ADP-glucose and UDP-glucose, when coupled with the hydrolysis of a pyrophosphate bond from a nucleoside triphosphate (e.g., ATP or UTP). wikipedia.orgymdb.ca This "priming" of the glucose molecule with a phosphate at the anomeric carbon facilitates its flexible use in both phosphoryl and glucosyl transfer reactions, cementing its status as a key high-energy node in carbohydrate metabolism. nih.gov

Implications for Cellular Glucose Homeostasis Regulation

α-D-Glucose-1-phosphate (G1P) is a pivotal intermediate in the intricate network of biochemical pathways that govern cellular glucose homeostasis. Its strategic position as the direct product of glycogenolysis and a key precursor for glycogenesis places it at the core of mechanisms that manage glucose storage and release. The regulation of its concentration and metabolic fate is crucial for maintaining a stable intracellular glucose environment, thereby ensuring a consistent energy supply and preventing the detrimental effects of glucose imbalance.

The primary implication of α-D-Glucose-1-phosphate in cellular glucose homeostasis lies in its role as a sequestered intracellular glucose reserve. The phosphorylation of glucose to form G1P and other sugar phosphates, such as glucose-6-phosphate, effectively traps these molecules within the cell. wikipedia.orgyoutube.com The polar, negatively charged phosphate group at physiological pH prevents these intermediates from diffusing across the nonpolar cell membrane. wikipedia.orgyoutube.com This intracellular sequestration ensures that glucose released from glycogen stores is committed to intracellular metabolic pathways rather than being lost to the extracellular space. wikipedia.org

The metabolic flux through α-D-Glucose-1-phosphate is tightly regulated by the energetic status of the cell and hormonal signals. In states of high energy demand or under the influence of hormones like glucagon, glycogenolysis is stimulated, leading to an increased production of G1P from glycogen. nih.gov Conversely, in the well-fed state, insulin promotes the conversion of glucose to G1P and subsequently into glycogen for storage.

The conversion of α-D-Glucose-1-phosphate to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase is a critical regulatory junction. wikipedia.org G6P is a versatile molecule that can be channeled into several metabolic pathways, including glycolysis for ATP production, the pentose phosphate pathway for the synthesis of NADPH and nucleotide precursors, or, in the liver, dephosphorylated to free glucose and released into the bloodstream to maintain blood glucose levels. nih.gov Therefore, the rate of conversion of G1P to G6P directly influences the partitioning of glucose carbons between these essential pathways.

The table below summarizes the key biochemical pathways and enzymes involving α-D-Glucose-1-phosphate and their significance in cellular glucose homeostasis.

PathwayKey EnzymeRole of α-D-Glucose-1-phosphateSignificance in Cellular Glucose Homeostasis
Glycogenolysis Glycogen PhosphorylaseDirect product of the phosphorolytic cleavage of glycogenReleases stored glucose in a phosphorylated form for intracellular use, crucial during fasting or exercise.
Glycogenesis UDP-glucose PyrophosphorylaseSubstrate for the synthesis of UDP-glucose, the activated form of glucose for glycogen synthesis.Essential for the storage of excess glucose as glycogen, preventing hyperglycemia.
Glycolysis (via G6P) PhosphoglucomutasePrecursor to Glucose-6-phosphate (G6P)Links glycogenolysis to glycolysis, providing a rapid source of energy from stored glucose.
Pentose Phosphate Pathway (via G6P) PhosphoglucomutasePrecursor to Glucose-6-phosphate (G6P)Connects glycogen stores to the synthesis of NADPH and precursors for nucleotide biosynthesis.

In essence, α-D-Glucose-1-phosphate acts as a critical node in cellular glucose metabolism. Its controlled synthesis and degradation, coupled with its intracellular confinement, are fundamental to the ability of cells to buffer glucose concentrations and respond effectively to fluctuating energy demands and hormonal cues. This ensures a stable and readily available supply of glucose for cellular functions, which is the cornerstone of cellular glucose homeostasis.

Enzymology of α D Glucose 1 Phosphate Interacting Enzymes

Glycogen (B147801) Phosphorylase Mechanisms and Regulation

Glycogen phosphorylase (EC 2.4.1.1) is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose units. wikipedia.org It plays a crucial role in mobilizing stored glucose to maintain energy homeostasis. drugbank.com

Glycogen phosphorylase catalyzes the sequential phosphorolytic cleavage of α-1,4 glycosidic bonds from the non-reducing ends of glycogen chains. nih.govnih.gov This reaction, known as phosphorolysis, involves the use of an inorganic phosphate (B84403) (Pi) to break the bond, rather than water as in hydrolysis. aklectures.comquora.com The products of this reaction are α-D-glucose-1-phosphate and a glycogen molecule shortened by one glucose residue. wikipedia.orgaklectures.com The enzyme cannot cleave the α-1,6 glycosidic bonds that form the branch points in glycogen; its action ceases approximately four glucose residues away from a branch point. nih.govaklectures.com The reaction is technically reversible in vitro, but within the cell, the high concentration of inorganic phosphate compared to glucose-1-phosphate ensures that the reaction proceeds in the direction of glycogen breakdown. wikipedia.org

The catalytic mechanism involves pyridoxal-5'-phosphate (PLP) as a cofactor, which acts as a proton shuttle. uwec.edu The phosphate group of PLP facilitates the attack of the inorganic phosphate on the glycosidic bond, leading to the formation of a carbocation intermediate at the 1' position of the glucose monomer. uwec.edu Subsequently, the inorganic phosphate attacks this carbocation, forming α-D-glucose-1-phosphate. uwec.edu

The activity of glycogen phosphorylase is intricately regulated by both allosteric effectors and covalent modification through phosphorylation, allowing for precise control of glycogenolysis in response to the cell's energy needs. wikipedia.orgnih.gov The enzyme exists in two main forms: a less active, dephosphorylated state called glycogen phosphorylase b (GPb), and a more active, phosphorylated state known as glycogen phosphorylase a (GPa). proteopedia.org

Phosphorylation-Mediated Activity Modulation: The conversion from the inactive GPb to the active GPa is catalyzed by the enzyme phosphorylase kinase, which phosphorylates a specific serine residue (Ser14). wikipedia.orgnumberanalytics.com This phosphorylation induces a significant conformational change, making the enzyme more active. wikipedia.orgnih.gov The reverse reaction, the dephosphorylation and inactivation of GPa back to GPb, is carried out by protein phosphatase 1 (PP1). researchgate.net Hormones like glucagon (B607659) and adrenaline trigger a signaling cascade that leads to the activation of phosphorylase kinase, thus promoting glycogen breakdown. wikipedia.orgnumberanalytics.com

Allosteric Regulation: Both GPa and GPb exist in equilibrium between a tense (T) inactive state and a relaxed (R) active state. wikipedia.orgresearchgate.net Allosteric effectors shift this equilibrium.

Activators: In muscle, AMP is a key allosteric activator. wikipedia.org During strenuous exercise, AMP levels rise, signaling an energy deficit. AMP binds to GPb and shifts its conformation from the T state to the more active R state, even without phosphorylation. wikipedia.org

Inhibitors: ATP and glucose-6-phosphate are allosteric inhibitors. wikipedia.orgresearchgate.net High levels of ATP indicate sufficient energy, and it competes with AMP for the nucleotide-binding site, favoring the inactive T state. wikipedia.org In the liver, free glucose is also an important allosteric inhibitor of GPa, signaling that blood glucose levels are adequate. wikipedia.org

Summary of Glycogen Phosphorylase Regulation
RegulatorEffect on ActivityMechanismPhysiological Condition
AMPActivationAllosterically activates Phosphorylase b by promoting the R state. wikipedia.orgLow energy state (e.g., exercise). wikipedia.org
ATPInhibitionAllosterically inhibits Phosphorylase b by favoring the T state; competes with AMP. wikipedia.orgresearchgate.netHigh energy state. wikipedia.org
Glucose-6-PhosphateInhibitionAllosterically inhibits Phosphorylase b by favoring the T state. wikipedia.orgresearchgate.netSufficient glucose for glycolysis.
PhosphorylationActivationConverts Phosphorylase b to the more active Phosphorylase a. numberanalytics.comHormonal signaling (e.g., adrenaline, glucagon). wikipedia.org
Glucose (Liver)InhibitionAllosterically inhibits Phosphorylase a. wikipedia.orgHigh blood glucose.

Phosphoglucomutase: Isomerization and Bidirectional Conversion

Phosphoglucomutase (PGM) (EC 5.4.2.2) is a crucial enzyme that catalyzes the reversible interconversion of α-D-glucose-1-phosphate and α-D-glucose-6-phosphate. wikipedia.orgnumberanalytics.com This isomerization reaction places PGM at a metabolic crossroads, linking the pathways of glycogenolysis and glycogenesis with glycolysis. wikipedia.orgnih.gov

The catalytic mechanism of PGM involves the transfer of a phosphate group via a phospho-enzyme intermediate. wikipedia.org The reaction proceeds through a "ping-pong" mechanism involving a glucose 1,6-bisphosphate intermediate. wikipedia.orgebi.ac.uk

The catalytic cycle can be summarized in the following steps:

Phosphorylation of Substrate: A phosphorylated serine residue in the active site of the enzyme donates its phosphate group to the substrate, glucose-1-phosphate, at the C-6 position. wikipedia.orgebi.ac.uk This forms the intermediate, glucose 1,6-bisphosphate, and leaves the enzyme in a dephosphorylated state. wikipedia.org

Reorientation: The glucose 1,6-bisphosphate intermediate reorients itself within the active site. wikipedia.org

Rephosphorylation of Enzyme: The phosphate group from the C-1 position of the intermediate is transferred back to the serine residue in the enzyme's active site. ebi.ac.uk This regenerates the phospho-enzyme and releases the product, glucose-6-phosphate. wikipedia.org

The activity of phosphoglucomutase is dependent on specific cofactors.

Divalent Metal Ion: A bivalent metal ion, typically magnesium (Mg²⁺), is essential for the enzyme's catalytic activity. wikipedia.orgnumberanalytics.com The Mg²⁺ ion is believed to complex directly with the phosphate group on the active site serine, stabilizing the transition state of the reaction. wikipedia.orgnumberanalytics.com

Glucose 1,6-Bisphosphate: Glucose 1,6-bisphosphate is not just an intermediate in the reaction but also a crucial activator or coenzyme. numberanalytics.comwikipedia.org It is required to initially phosphorylate the serine residue in the active site of an unphosphorylated enzyme, thereby activating it. nih.gov Although the enzyme is regenerated in its phosphorylated form after each catalytic cycle, a small amount of glucose 1,6-bisphosphate is necessary to prime the enzyme and to compensate for any occasional release of the intermediate from the active site. nih.govnih.gov

Nucleotidyltransferases Utilizing α-D-Glucose-1-phosphate

Nucleotidyltransferases are a class of enzymes that catalyze the transfer of a nucleoside monophosphate group from a nucleoside triphosphate (NTP) to a phosphate monoester, such as α-D-glucose-1-phosphate. This reaction is fundamental for the synthesis of "activated" sugar molecules, known as nucleotide sugars, which are essential precursors in the biosynthesis of polysaccharides and glycoconjugates. wikipedia.orgwikipedia.org

The general reaction catalyzed by these enzymes is: NTP + α-D-Glucose-1-phosphate ⇌ Diphosphate (B83284) + NDP-glucose

A prominent example is UDP-glucose pyrophosphorylase (EC 2.7.7.9), which is central to glycogenesis. wikipedia.org It catalyzes the reaction between Uridine (B1682114) triphosphate (UTP) and α-D-glucose-1-phosphate to form UDP-glucose and pyrophosphate. wikipedia.org UDP-glucose is the activated form of glucose used by glycogen synthase to add glucose units to a growing glycogen chain. wikipedia.org

Another example is Glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33). This enzyme uses Cytidine (B196190) triphosphate (CTP) and α-D-glucose-1-phosphate to produce CDP-glucose and diphosphate. wikipedia.org CDP-glucose is a precursor for the synthesis of certain dideoxyhexoses found in the lipopolysaccharides of some bacteria. nih.gov Kinetic studies have shown that this reaction proceeds via a sequential mechanism. nih.gov

These nucleotidyltransferase reactions are typically rendered irreversible in vivo by the subsequent rapid hydrolysis of the pyrophosphate product by the ubiquitous enzyme inorganic pyrophosphatase.

Examples of Nucleotidyltransferases Utilizing α-D-Glucose-1-phosphate
EnzymeEC NumberSubstratesProductsMetabolic Pathway
UDP-glucose pyrophosphorylase2.7.7.9UTP, α-D-Glucose-1-phosphateUDP-glucose, PyrophosphateGlycogenesis. wikipedia.org
Glucose-1-phosphate cytidylyltransferase2.7.7.33CTP, α-D-Glucose-1-phosphateCDP-glucose, DiphosphateBacterial lipopolysaccharide synthesis. wikipedia.orgnih.gov
Glucose-1-phosphate thymidylyltransferase2.7.7.24dTTP, α-D-Glucose-1-phosphatedTDP-glucose, PyrophosphateBacterial cell wall synthesis. drugbank.com

α-D-Glucose-1-phosphate Cytidylyltransferase: Substrate Specificity and Reaction Kinetics

α-D-Glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33), also known as CDP-glucose pyrophosphorylase, is a crucial enzyme in the biosynthesis of various nucleotide sugars. wikipedia.orgontosight.ai It catalyzes the formation of CDP-D-glucose from α-D-glucose-1-phosphate and CTP. wikipedia.orgnih.gov This reaction is a key step in the pathways leading to the synthesis of tyvelose, a 3,6-dideoxyhexose (B1251815) found in the O-antigen of some pathogenic bacteria. nih.gov

Detailed kinetic analyses of the Salmonella typhi enzyme have revealed that the reaction proceeds via a sequential mechanism, contrary to earlier reports suggesting a Bi Bi ping-pong mechanism. nih.gov This means that both substrates, CTP and α-D-glucose-1-phosphate, must bind to the enzyme before any product is released.

In terms of substrate specificity, the enzyme from Salmonella typhi has been shown to utilize both CTP and UTP with equal efficiency, highlighting a degree of promiscuity for the nucleotide triphosphate substrate. nih.gov The binding of the nucleotide is facilitated by key amino acid residues, including Threonine 14, Arginine 15, Lysine 25, and Arginine 111. nih.gov Structural studies of the enzyme complexed with MgCTP indicate that the nucleotide binding pocket is contained within a single subunit. nih.gov

Table 1: Kinetic and Substrate Data for α-D-Glucose-1-phosphate Cytidylyltransferase

ParameterValue/DescriptionReference
EC Number2.7.7.33 wikipedia.org
SubstratesCTP, α-D-glucose 1-phosphate wikipedia.org
ProductsDiphosphate, CDP-glucose wikipedia.org
Alternative SubstrateUTP (utilized as efficiently as CTP) nih.gov
Reaction MechanismSequential nih.gov
Key Nucleotide Binding ResiduesThr14, Arg15, Lys25, Arg111 nih.gov

Glucose-1-phosphate Adenylyltransferase: Allosteric Control and Kinetic Properties

Glucose-1-phosphate adenylyltransferase (EC 2.7.7.27), commonly known as ADP-glucose pyrophosphorylase (ADP-Glc PPase), is a key regulatory enzyme in the biosynthesis of glycogen in bacteria and starch in plants. frontiersin.orgnih.gov It catalyzes the synthesis of ADP-glucose from ATP and glucose-1-phosphate. frontiersin.org A distinguishing feature of this enzyme is its allosteric regulation by small effector molecules. frontiersin.org

In Escherichia coli, the allosteric activator fructose-1,6-bisphosphate (Fru-1,6-bisP) plays a crucial role in controlling the enzyme's substrate specificity. frontiersin.org While the enzyme exhibits some promiscuity, being able to utilize other sugar-phosphates like galactose-1-phosphate (Gal-1P) and glucosamine-1-phosphate (GlcN-1P), the presence of Fru-1,6-bisP significantly enhances its catalytic efficiency (kcat/S0.5) for all these substrates. frontiersin.org Notably, the highest catalytic efficiency is achieved with its primary substrate, glucose-1-phosphate. frontiersin.org

The allosteric control helps to prevent undesirable promiscuous reactions in vivo, ensuring that metabolic flux is directed towards ADP-glucose synthesis for glycogen production. frontiersin.org Plant ADP-Glc PPases are typically heterotetramers and are allosterically regulated by 3-phosphoglycerate (B1209933) (activator) and orthophosphate (inhibitor). nih.govuniprot.orguniprot.org

Table 2: Allosteric Regulation and Kinetic Properties of Glucose-1-phosphate Adenylyltransferase

Organism/EnzymeAllosteric Activator(s)Allosteric Inhibitor(s)Effect of ActivatorReference
E. coli ADP-Glc PPaseFructose-1,6-bisphosphateIncreases kcat/S0.5 for Glc-1P, Gal-1P, and GlcN-1P frontiersin.org
Plant ADP-Glc PPase3-phosphoglycerateOrthophosphateActivation uniprot.orguniprot.org
Mycobacterium tuberculosis ADP-Glc PPasePhosphoenolpyruvate, Glucose-6-phosphateActivation nih.gov

Glucose-1-phosphate Thymidylyltransferase: Active Site and Allosteric Site Analysis

Glucose-1-phosphate thymidylyltransferase (RmlA; EC 2.7.7.24) is the first enzyme in the biosynthetic pathway of L-rhamnose, an essential component of the cell wall in many bacteria. acs.orgnih.govgenome.jp It catalyzes the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate. acs.org

Structurally, RmlA is a homotetramer, with each monomer containing both an active site and a remote allosteric site. acs.orgnih.gov The active sites are located at the dimer-dimer interfaces, while the allosteric sites are found at the monomer-monomer interfaces. acs.org The active site, where G1P and dTTP bind, is formed by residues from a single monomer and is separated from the allosteric site by approximately 20 Å. acs.orgnih.gov

The binding of substrates and products to the active site involves specific interactions. For instance, in Mycobacterium tuberculosis RmlA, the pyranosyl moiety of dTDP-glucose is anchored by the side-chain of Glu158, the backbone amide of Gly143, and the carbonyl oxygen of Val169. nih.gov The enzyme's activity is subject to feedback inhibition by dTDP-L-rhamnose, the end product of the pathway, which binds to the active site. nih.gov Interestingly, novel inhibitors have been identified that bind to the allosteric site but act as competitive inhibitors with respect to G1P, demonstrating a unique mode of allosteric regulation. acs.org

Table 3: Structural Features of Glucose-1-phosphate Thymidylyltransferase (RmlA)

FeatureDescriptionReference
Quaternary StructureHomotetramer acs.org
Active Site LocationDimer-dimer interfaces, formed by a single monomer acs.org
Allosteric Site LocationMonomer-monomer interfaces, formed by residues from both monomers acs.org
Distance between Active and Allosteric Sites~20 Å nih.gov
Key Active Site Residues (M. tuberculosis)Glu158, Gly143, Val169 (for dTDP-glucose binding) nih.gov
Allosteric InhibitorsdTDP-L-rhamnose, dTTP, dTDP, dTDP-D-glucose acs.orgnih.gov

Sugar-Phosphate Phosphatases and Transphosphorylation Reactions

Sugar-phosphate phosphatases are a diverse group of enzymes that play critical roles in cellular metabolism by catalyzing the hydrolysis of phosphate esters from various sugar phosphates. This section focuses on two major families of these enzymes and their potential for biocatalytic applications.

Characterization of Histidine Acid Phosphatases (e.g., Agp from E. coli)

Histidine acid phosphatases (HAPs) are a widespread class of enzymes found in bacteria, fungi, plants, and animals. nih.govresearchgate.net They are characterized by a conserved "RHGXRXP" motif at the N-terminus and an "HD" motif at the C-terminus. nih.govresearchgate.net The histidine in the N-terminal motif acts as a nucleophile, forming a covalent phosphohistidine (B1677714) intermediate during the catalytic cycle. nih.gov

In Escherichia coli, the periplasmic acid glucose-1-phosphatase, encoded by the agp gene, is a member of this family. nih.govebi.ac.uk This enzyme exhibits phosphatase activity towards glucose-1-phosphate. nih.gov The catalytic mechanism of HAPs like Agp involves a double-displacement-like mechanism where a phosphohistidine intermediate is formed. researchgate.net

Analysis of Haloacid Dehydrogenase-like Phosphatases (e.g., Had13 from E. coli)

The haloacid dehydrogenase (HAD) superfamily represents a vast and diverse group of enzymes, with phosphatases being the most abundant members. nih.govwikipedia.org These enzymes are involved in a wide array of metabolic processes. wikipedia.org In E. coli, the HAD family of phosphatases exhibits broad and often overlapping substrate specificities, acting on a wide range of phosphorylated metabolites. nih.gov

Had13 from E. coli is a representative of this family. Unlike the histidine acid phosphatases, the catalytic mechanism of HAD phosphatases involves a covalently modified aspartyl-phosphate intermediate. researchgate.net These enzymes generally show high catalytic efficiency and affinity for their substrates. nih.gov The broad substrate scope of many HAD phosphatases suggests they could be a reservoir for the evolution of new enzymatic functions. nih.gov

Biocatalytic Potential for Phosphoryl Transfer to Diverse Acceptors

Both histidine acid phosphatases and HAD-like phosphatases have demonstrated potential as biocatalysts for transphosphorylation reactions, where the phosphoryl group from a donor substrate is transferred to an acceptor molecule other than water. researchgate.net This capability opens up avenues for the synthesis of various phosphorylated compounds.

For instance, phosphatases can be employed to catalyze the transfer of a phosphoryl group from α-D-glucose-1-phosphate to various acceptors. researchgate.net This process can be more advantageous than traditional kinase-based phosphorylation, which often relies on expensive and unstable phosphate donors like ATP. The use of phosphatases for phosphoryl transfer can overcome thermodynamic limitations of other enzymatic systems. nih.gov The ability of these enzymes to perform transphosphorylation reactions makes them valuable tools for the biocatalytic synthesis of novel sugar phosphates and other phosphorylated molecules. researchgate.net

Other Relevant Enzymes

Sucrose (B13894) Phosphorylase Activity in α-D-Glucose-1-phosphate Production

Sucrose phosphorylase (EC 2.4.1.7) is a key enzyme in the metabolism of sucrose and plays a significant role in the production of α-D-glucose-1-phosphate. wikipedia.org This enzyme catalyzes the reversible phosphorolysis of sucrose in the presence of inorganic phosphate (Pi) to yield α-D-glucose-1-phosphate and fructose (B13574). mdpi.comresearchgate.net The reaction is of considerable interest for biocatalytic applications due to its efficiency in converting a readily available substrate, sucrose, into a valuable phosphorylated sugar. mdpi.com

The catalytic mechanism of sucrose phosphorylase proceeds via a double displacement reaction. wikipedia.orgmdpi.com Initially, sucrose binds to the enzyme, leading to the release of fructose. This step forms a covalent β-glucosyl-enzyme intermediate. wikipedia.orgmdpi.com Subsequently, this intermediate reacts with an inorganic phosphate group, cleaving the glycosidic bond and releasing α-D-glucose-1-phosphate. wikipedia.org This product, α-D-glucose-1-phosphate, is a crucial intermediate in several metabolic pathways, including glycolysis. wikipedia.org

Research has focused on optimizing the production of α-D-glucose-1-phosphate using sucrose phosphorylase. Studies involving recombinant sucrose phosphorylase from Leuconostoc mesenteroides (LmSPase) expressed in Escherichia coli have shown significant success. nih.gov The recombinant enzyme can be produced in much larger quantities compared to the native enzyme. nih.gov For industrial-scale production, immobilization of the enzyme offers advantages in terms of stability and reusability. In one such application, LmSPase was covalently attached to a carrier and used in a packed-bed reactor for the continuous production of α-D-glucose-1-phosphate from sucrose and phosphate. nih.gov This system demonstrated high efficiency and stability over an extended period. nih.gov

ParameterValueReference
Enzyme SourceRecombinant Leuconostoc mesenteroides SPase nih.gov
SubstratesSucrose (600 mM), Phosphate (600 mM) nih.gov
Operating Temperature30°C nih.gov
Operating pH7.0 nih.gov
Conversion Rate91% nih.gov
Product Concentration550 mM nih.gov
Productivity~11 g/L/h nih.gov
Operational Stabilityup to 600 hours nih.gov

α-Glucan Phosphorylases from Thermophilic Organisms

α-Glucan phosphorylases (α-GPs, EC 2.4.1.1) are enzymes that catalyze the reversible phosphorolysis of α-1,4-glycosidic bonds at the non-reducing ends of α-glucans like starch and glycogen, producing α-D-glucose-1-phosphate. researchgate.netmdpi.com While these enzymes are widespread, those isolated from thermophilic organisms are of particular interest due to their inherent stability at high temperatures, a desirable trait for industrial applications. researchgate.net

Detailed characterization of α-glucan phosphorylases from thermophilic bacteria, such as Thermus thermophilus and the hyperthermophilic archaeon Pyrococcus furiosus, has revealed unique properties compared to their mesophilic counterparts. nih.govfao.org The enzyme from T. thermophilus has an optimal temperature of 70°C and functions best in a pH range of 5.5-6.5. nih.gov Unlike some bacterial phosphorylases, its expression does not appear to be induced by maltose (B56501) or repressed by glucose. nih.gov A notable characteristic of this enzyme is its substrate specificity; it can degrade maltotetraose (B33255) and glycogen at similar rates and uses maltotriose (B133400) as a primer for synthesis, which is a shorter oligosaccharide than what is typically required by other α-glucan phosphorylases. nih.gov

The α-glucan/maltodextrin (B1146171) phosphorylase from Pyrococcus furiosus is also hyperthermostable, with an optimal activity at 80°C and pH 6.5–7. fao.org It demonstrates broad substrate specificity in both synthesis and degradation reactions. In the synthetic direction, it can use maltose for chain elongation, and in the degradative direction, it can produce glucose-1-phosphate from maltotriose and longer maltooligosaccharides, including starch and glycogen. fao.org Unlike mammalian glycogen phosphorylase, the Pyrococcus enzyme is active without the need for AMP. fao.org

PropertyThermus thermophilus α-Glucan PhosphorylasePyrococcus furiosus α-Glucan/Maltodextrin Phosphorylase
Optimal Temperature 70°C nih.gov80°C fao.org
Optimal pH 5.5 - 6.5 nih.gov6.5 - 7.0 fao.org
Subunit Molecular Mass ~90 kDa nih.gov~98 kDa (recombinant) fao.org
Cofactor Pyridoxal 5'-phosphate nih.govNot specified
Minimum Primer (Synthesis) Maltotriose nih.govMaltose fao.org
Minimum Substrate (Degradation) Maltotetraose nih.govMaltotriose fao.org
Regulation Not induced by maltose or repressed by glucose nih.govActive in the absence of AMP fao.org
Specific Activity 18 U/mg (with maltoheptaose) nih.gov52 U/mg (with maltoheptaose), 31 U/mg (with glycogen) fao.org

Debranching Enzymes and Their Synergistic Action

In the mobilization of glucose from storage polysaccharides like glycogen, α-glucan phosphorylases act synergistically with glycogen debranching enzymes (GDEs). wikipedia.org Phosphorylases can only cleave α-1,4-glycosidic bonds, and their action is halted when they approach an α-1,6-branch point, typically stopping four glucose residues away from the branch. wikipedia.orgresearchgate.net To allow for the complete degradation of the branched polymer, debranching enzymes are required to act on these "limit dextrins". researchgate.netnih.gov

The debranching enzyme is typically a bifunctional protein, particularly in eukaryotes, possessing two distinct catalytic activities: 4-α-D-glucanotransferase (or glucosyltransferase) and amylo-α-1,6-glucosidase. wikipedia.orgresearchgate.net

4-α-D-glucanotransferase (EC 2.4.1.25): This activity involves the transfer of a block of three glucose residues from the four-residue branch to the non-reducing end of a nearby branch. wikipedia.org This action leaves a single glucose residue attached to the main chain via an α-1,6-glycosidic linkage. wikipedia.org

Amylo-α-1,6-glucosidase (EC 3.2.1.33): This activity hydrolyzes the remaining α-1,6-linkage, releasing a free glucose molecule. wikipedia.org

This concerted action effectively converts the branched glycogen structure into a linear one, which allows the phosphorylase to resume its phosphorolytic activity, releasing more α-D-glucose-1-phosphate from the newly elongated linear chains. wikipedia.orgresearchgate.net This synergistic relationship ensures the efficient mobilization of glucose reserves stored as glycogen in the liver and muscles. wikipedia.org The interplay between phosphorylase and debranching enzymes is crucial for maintaining glucose homeostasis. wikipedia.org

Biocatalytic Synthesis and Analog Preparation for Research

Enzymatic Production Strategies for α-D-Glucose-1-phosphate

Enzymatic approaches to synthesizing α-D-glucose-1-phosphate leverage the catalytic activity of phosphorylases to produce the target compound from various inexpensive and readily available feedstocks.

The enzymatic synthesis of α-D-glucose-1-phosphate can be achieved using various substrates, with starch, maltodextrin (B1146171), and sucrose (B13894) being among the most common. α-Glucan phosphorylases (α-GPs) are key enzymes that catalyze the reversible phosphorolysis of α-1,4-linked polysaccharides like starch and maltodextrin. nih.govmdpi.com

A one-pot biosynthesis method has been developed to produce high concentrations of α-D-glucose-1-phosphate from corn starch. acs.org This process utilizes α-glucan phosphorylase from the thermophilic bacterium Thermotoga maritima. acs.org To enhance the yield from the branched amylopectin component of starch, a hyper-thermostable isoamylase (B1167963) is used for debranching. acs.org

Maltodextrin, a short-chain polysaccharide, also serves as an effective substrate for α-glucan phosphorylases in the production of α-D-glucose-1-phosphate. nih.gov The enzymatic conversion of maltodextrin can be integrated into multi-enzyme cascade systems for the synthesis of other valuable compounds, with α-D-glucose-1-phosphate being a key intermediate. researchgate.net

Sucrose can also be utilized as a feedstock through the action of sucrose phosphorylase, which catalyzes the phosphorolysis of sucrose into α-D-glucose-1-phosphate and fructose (B13574). This method is advantageous as it uses a readily available and inexpensive substrate. Multi-enzyme systems have been developed for the synthesis of various oligosaccharides where sucrose phosphorylase is used to generate α-D-glucose-1-phosphate in situ. nih.govresearchgate.net

Table 1: Comparison of Feedstocks for Enzymatic α-D-Glucose-1-phosphate Synthesis This table provides a summary of common feedstocks and the primary enzymes involved in the synthesis of α-D-Glucose-1-phosphate.

FeedstockPrimary Enzyme(s)Key Advantages
Starchα-Glucan phosphorylase, IsoamylaseAbundant, inexpensive raw material.
Maltodextrinα-Glucan phosphorylaseSoluble and easily accessible substrate for enzymes.
SucroseSucrose phosphorylaseHigh solubility and readily available.

To maximize the production of α-D-glucose-1-phosphate, it is crucial to optimize the reaction conditions, including pH, temperature, and substrate concentrations. For the enzymatic synthesis from starch using α-glucan phosphorylase from Thermotoga maritima, the reaction is typically carried out at a pH of 7.2 and a temperature of 70°C. acs.org The addition of a hyper-thermostable isoamylase for starch debranching is performed at 85°C and pH 5.5. acs.org

In a study utilizing starch phosphorylase from cabbage leaves for glucose-1-phosphate production, the optimal pH for the formation of the product was found to be 7.0, with the optimal temperature being 37°C. researchgate.net

The concentration of substrates is another critical factor. In the one-pot synthesis from corn starch, a 5% (w/v) starch solution and 1 M phosphate (B84403) were used. acs.org For the synthesis of sophorose from sucrose, where α-D-glucose-1-phosphate is an intermediate, initial concentrations of 5 mM glucose and 250 mM sucrose were found to be optimal. nih.govresearchgate.net

The sequential addition of enzymes can also enhance the yield. In the production from starch, the initial debranching with isoamylase followed by the action of α-glucan phosphorylase increased the α-D-glucose-1-phosphate titer from 120 mM to 170 mM. acs.org The subsequent addition of 4-glucanotransferase further increased the titer to 200 mM by utilizing the maltose (B56501) and maltotriose (B133400) byproducts. acs.org

Table 2: Optimized Reaction Conditions for α-D-Glucose-1-phosphate Synthesis This interactive table summarizes the optimized pH, temperature, and resulting product titers from different enzymatic synthesis strategies.

FeedstockEnzyme SourceOptimal pHOptimal Temperature (°C)Product Titer (mM)
Corn StarchThermotoga maritima α-glucan phosphorylase7.270200
Cabbage LeavesStarch phosphorylase7.037Not specified

Immobilized Enzyme Systems for Continuous Production

Immobilizing enzymes on solid supports offers several advantages for industrial-scale production, including enhanced stability, ease of separation from the product, and the potential for continuous operation and reusability.

Various techniques have been explored for the immobilization of enzymes involved in α-D-glucose-1-phosphate synthesis. One study demonstrated the successful immobilization of starch phosphorylase from cabbage leaves onto eggshells, a cost-effective and readily available support material. researchgate.net The percentage of enzyme retention on the eggshell support was nearly 56%. researchgate.net

Resin supports are also commonly used. For instance, α-glucan phosphorylase and phosphoglucomutase have been co-immobilized on a Duolite A568 exchange resin for the production of glucose 6-phosphate, where α-D-glucose-1-phosphate is an intermediate. researchgate.net

While not specifically detailed for α-D-glucose-1-phosphate producing enzymes in the provided context, magnetic nanoparticles represent a promising and versatile carrier for enzyme immobilization due to their high surface area and ease of separation using a magnetic field.

A key benefit of enzyme immobilization is the enhancement of operational stability and the ability to reuse the biocatalyst over multiple cycles. The immobilization of starch phosphorylase on eggshells resulted in increased thermal stability and a slight alkaline shift in the optimal pH. researchgate.net This immobilized enzyme could be reused multiple times for the production of glucose-1-phosphate. researchgate.net

The co-immobilized α-glucan phosphorylase and phosphoglucomutase on a Duolite A568 resin also exhibited enhanced thermal stability compared to the free enzymes. researchgate.net This increased stability is crucial for the economic feasibility of continuous production processes.

Table 3: Properties of Immobilized Starch Phosphorylase on Eggshells This table details the changes in specific activity and optimal conditions for starch phosphorylase after immobilization.

ParameterFree EnzymeImmobilized Enzyme
Specific Activity0.02250.0452
Optimal pH (Polysaccharide Synthesis)6.0Slight alkaline shift
Optimal pH (Glucose-1-phosphate Formation)7.0Slight alkaline shift
Optimal Temperature (°C)37Increased
Reusability-Reusable for a number of times

Synthesis of Phosphono-Analogues and Modified Derivatives

The synthesis of analogs of α-D-glucose-1-phosphate, such as phosphono-analogues and other modified derivatives, is of significant interest for studying enzyme mechanisms and developing potential inhibitors.

A stereospecific synthesis of the phosphono-analogue of α-D-glucose-1-phosphate has been reported, where the anomeric oxygen is replaced by a methylene (B1212753) group. rsc.org This modification creates a more stable isostere of the natural phosphate ester.

Other derivatives have also been synthesized for various research purposes. For example, a gram-scale synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate has been optimized from D-glucose. nih.gov While not a direct derivative of α-D-glucose-1-phosphate, this demonstrates the chemical strategies available for creating modified sugar phosphates. The synthesis of D-maltose 1-phosphate has also been achieved through a protection-deprotection strategy followed by phosphorylation. researchgate.net Furthermore, the development of inhibitors for enzymes like glucose-1-phosphate thymidylyltransferase often involves the synthesis of modified pyrimidinedione-based compounds that act as analogs of the natural substrates. nih.gov

Chemical Synthesis Approaches for Mechanistic Probes

Chemical synthesis allows for the introduction of specific structural modifications to alpha-D-Glucose-1-phosphate, creating analogs that can be used as mechanistic probes to investigate enzyme function. These synthetic strategies are designed to produce non-hydrolyzable or altered-charge mimics of the natural substrate.

A key approach involves the substitution of the anomeric oxygen atom or the non-bridging oxygen atoms of the phosphate group. For instance, the synthesis of a phosphono-analogue of α-D-glucose 1-phosphate, where a methylene group replaces the oxygen at the anomeric center, has been reported rsc.org. This modification creates a non-hydrolyzable mimic that can be used to study the binding and catalytic steps of enzymes that process the natural substrate.

Another strategy focuses on creating analogs by replacing the phosphate ester oxygen with a methylene, difluoromethylene, or a mono-fluoromethylene group. While challenging, the synthesis of α-fluoromethylene analogs is particularly valuable as they closely mimic the properties of the original phosphate oxygen researchgate.net. These phosphonate (B1237965) and α-fluorophosphonate analogs of sugar phosphates serve as effective active-site probes researchgate.net. The design of these inhibitors allows for various outcomes, including substrate-like behavior, reversible inhibition, or mechanism-based inactivation, providing deep insights into the enzyme's catalytic mechanism researchgate.net.

The general synthetic approach for such analogs often involves multi-step procedures starting from a protected glucose derivative. For example, a convenient method for synthesizing 5'-nucleotide phosphonate analogs starts from 5-deoxy-1,2-O-isopropylidene-α-D-xylo-hexofuranose, which can be produced in large quantities from D-glucose researchgate.net.

Below is a table summarizing different synthetic analogs of glucose phosphates used as mechanistic probes.

Analog TypeStructural ModificationPurpose as a Mechanistic ProbeReference
Phosphono-analogueReplacement of anomeric oxygen with a methylene groupCreates a non-hydrolyzable mimic to study binding and catalysis. rsc.org
MethylenephosphonateReplacement of phosphate ester oxygen with CH₂Non-hydrolyzable mimic for active-site probing. researchgate.net
α-FluoromethylenephosphonateReplacement of phosphate ester oxygen with CHFClosely mimics the properties of the phosphate oxygen; exists as two stereoisomers. researchgate.net
DifluoromethylenephosphonateReplacement of phosphate ester oxygen with CF₂Non-hydrolyzable mimic for studying enzyme interactions. researchgate.net

Utility in Enzyme Inhibition and Active Site Mapping Studies

Alpha-D-Glucose-1-phosphate and its chemically synthesized analogs are invaluable tools for studying enzyme kinetics, inhibition, and for mapping the architecture of enzyme active sites.

Enzyme Inhibition:

Analogs of alpha-D-Glucose-1-phosphate are designed to act as inhibitors for enzymes involved in carbohydrate metabolism. For example, phosphonate and phosphate analogue inhibitors of alkaline phosphatase have been used to investigate the enzyme's role in intestinal phosphate transport nih.gov. While some potent inhibitors of the enzyme like arsenate and vanadate also inhibited phosphate uptake, other phosphonates and phosphate analogs inhibited the enzyme completely without affecting transport, helping to dissociate the two functions nih.gov.

In the context of diabetes research, various synthesized derivatives, such as those of thioquinoline, have been shown to be potent α-glucosidase inhibitors, with activity significantly higher than the standard drug acarbose nih.gov. Kinetic studies of these inhibitors can reveal their mode of action, such as competitive inhibition, providing information about their interaction with the enzyme's active site nih.gov. Similarly, novel hydrazone derivatives have been synthesized and shown to have dual inhibitory effects against α-amylase and α-glucosidase, highlighting their potential as antidiabetic agents acs.org.

The following table presents examples of synthesized compounds and their inhibitory activity against α-glucosidase.

Compound ClassExample CompoundTarget EnzymeIC₅₀ Value (µM)Comparison to Standard (Acarbose IC₅₀ in µM)Reference
Thioquinoline derivativesCompound 9mα-glucosidase14.0 ± 0.6752.0 ± 2.0 nih.gov
Hydrazone derivativesCompound 8α-glucosidase38.06 ± 0.80N/A acs.org
Hydrazone derivativesCompound 10α-glucosidase40.44 ± 0.23N/A acs.org

Active Site Mapping:

The binding of alpha-D-Glucose-1-phosphate and its analogs to an enzyme's active site provides detailed information about the specific amino acid residues involved in substrate recognition and catalysis. Molecular docking and kinetic studies on sucrose phosphorylase with α-D-glucose 1-phosphate revealed that the dianionic form of the substrate binds with its phosphate group in an anti-conformation relative to the glucosyl moiety nih.govresearchgate.net. This binding is stabilized by hydrogen bonds from residues of the enzyme's catalytic triad (Asp¹⁹⁶, Glu²³⁷, and Asp²⁹⁵) and from Arg¹³⁷ nih.govresearchgate.net.

Interestingly, a phosphonate analog of α-D-glucose 1-phosphate showed no binding to sucrose phosphorylase, suggesting that the specific stereoelectronic properties of the phosphate group are crucial for recognition by the enzyme nih.gov. Such studies, which compare the binding of the natural substrate to that of a synthetic analog, are powerful for elucidating the precise interactions that govern substrate specificity and catalysis. These findings are critical for understanding the enzyme's mechanism and for the rational design of more potent and specific inhibitors.

Advanced Analytical Methodologies in α D Glucose 1 Phosphate Research

Spectroscopic Techniques for Structural and Mechanistic Investigations

Spectroscopy serves as a cornerstone in the analysis of α-D-Glucose-1-phosphate, providing deep insights into its molecular structure, conformation, and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and conformational dynamics of α-D-Glucose-1-phosphate in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can obtain detailed information about the orientation of atoms and functional groups within the molecule.

¹H NMR spectroscopy allows for the identification of the anomeric proton, whose chemical shift and coupling constant are indicative of the α-configuration. magritek.com For α-D-Glucose-1-phosphate, the anomeric proton (H1) typically appears as a doublet of doublets due to coupling with the adjacent H2 proton and the ³¹P nucleus of the phosphate (B84403) group. bmrb.ionih.gov Two-dimensional NMR techniques, such as TOCSY and HSQC, are employed to assign all proton and carbon signals, providing a complete picture of the molecule's covalent structure. nih.gov

³¹P NMR is particularly valuable for studying the phosphate group's environment and its interactions. The chemical shift of the phosphorus atom is sensitive to pH, metal ion coordination, and binding to enzymes. researchgate.netnih.gov Furthermore, NMR is used to study the interactions between α-D-Glucose-1-phosphate and proteins, such as enzymes. rsc.orgresearchgate.net Changes in the NMR spectrum of either the ligand or the protein upon binding can be used to map the binding site and determine the binding affinity. researchgate.net Advanced techniques using isotopic labeling, such as with ¹⁷O, can provide further detail on hydrogen bonding and other non-covalent interactions. nih.govandreas-brinkmann.net

Table 1: Representative NMR Data for α-D-Glucose-1-phosphate in D₂O
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H15.4496.36
H23.4774.70
H33.7875.84
H43.3872.41
H53.9274.91
H6a3.8063.40
H6b3.8063.40

Data compiled from publicly available spectral databases. bmrb.ionih.gov Chemical shifts can vary slightly depending on experimental conditions such as pH and temperature.

Infrared (IR) Spectroscopy for Quantitative Analysis in Reaction Systems

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for the quantitative analysis of α-D-Glucose-1-phosphate and for monitoring its transformation in enzymatic reactions. nih.govresearchgate.net The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of α-D-Glucose-1-phosphate exhibits characteristic absorption bands corresponding to the vibrations of its functional groups, such as O-H, C-H, C-O, and P-O. researchgate.net The "fingerprint region" (below 1500 cm⁻¹) is particularly complex and unique to the molecule, allowing for its identification. researchgate.net

For quantitative analysis, the intensity of a specific absorption band, which is proportional to the concentration of the molecule, is measured. nih.govsemanticscholar.org This is often achieved using Attenuated Total Reflection (ATR) FTIR, which is well-suited for analyzing aqueous samples. researchgate.net By monitoring changes in the IR spectrum over time, the kinetics of enzymatic reactions involving α-D-Glucose-1-phosphate can be followed directly. nih.govresearchgate.net For instance, the conversion of α-D-Glucose-1-phosphate to glucose-6-phosphate by phosphoglucomutase can be tracked by observing the disappearance of substrate-specific peaks and the appearance of product-specific peaks. chemrxiv.orgchemrxiv.org

Mass Spectrometry for Metabolite Profiling and Enzyme Characterization

Mass spectrometry (MS) is an indispensable tool in metabolomics, offering high sensitivity and specificity for the detection and quantification of metabolites like α-D-Glucose-1-phosphate from complex biological samples. nih.govrsc.org Typically coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the resolution of α-D-Glucose-1-phosphate from other isomers and related compounds. nih.gov

In mass spectrometry, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For α-D-Glucose-1-phosphate, electrospray ionization (ESI) in negative mode is commonly used, detecting the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net The fragmentation pattern of α-D-Glucose-1-phosphate is distinct from its isomer glucose-6-phosphate, allowing for their unambiguous identification. For example, specific fragment ions corresponding to the loss of the phosphate group or cross-ring cleavages are characteristic of each isomer. researchgate.net

This technology is crucial for metabolite profiling, enabling the quantitative comparison of α-D-Glucose-1-phosphate levels under different physiological or pathological conditions. researchgate.net Furthermore, MS is used to characterize enzymes that act on α-D-Glucose-1-phosphate, such as glucose-1-phosphate thymidylyltransferase, by monitoring the conversion of the substrate to the product over time. drugbank.com

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful strategy used in conjunction with NMR or mass spectrometry to trace the metabolic fate of α-D-Glucose-1-phosphate and elucidate enzymatic reaction mechanisms. This involves replacing an atom in the molecule with its heavier, stable isotope, such as ¹³C for carbon, ¹⁸O for oxygen, or ²H (deuterium) for hydrogen. nih.govucl.ac.uk

When cells or enzymes are supplied with isotopically labeled glucose, the label is incorporated into α-D-Glucose-1-phosphate and subsequent downstream metabolites. By analyzing the mass shifts (in MS) or spectral changes (in NMR) in these metabolites, the flow of carbon and other atoms through metabolic pathways can be precisely mapped. nih.govnih.gov

For example, using [1-¹³C]glucose allows researchers to follow the path of the first carbon of glucose through glycolysis and the pentose (B10789219) phosphate pathway. nih.govgoogle.com The specific labeling pattern observed in products like lactate (B86563) or nucleotide sugars reveals the relative activity of these interconnected pathways. nih.govnih.gov Isotopic labeling has been instrumental in understanding the mechanism of enzymes like phosphoglucomutase, confirming that the reaction proceeds through a glucose-1,6-bisphosphate intermediate.

Enzyme-Coupled Assays for Specific Quantification in Complex Mixtures

Enzyme-coupled assays provide a highly specific and sensitive method for quantifying α-D-Glucose-1-phosphate in complex biological samples, where direct spectroscopic or spectrometric analysis may be hindered by interfering substances.

Detection via NADPH Formation in Phosphoglucomutase/Glucose-6-phosphate Dehydrogenase Coupled Reactions

A widely used and robust method for the quantification of α-D-Glucose-1-phosphate involves a two-step enzyme-coupled reaction. sigmaaldrich.comresearchgate.net

Step 1: The enzyme phosphoglucomutase (PGM) specifically catalyzes the conversion of α-D-Glucose-1-phosphate to glucose-6-phosphate (G6P). wikipedia.org

Step 2: The product, G6P, is then oxidized by the enzyme glucose-6-phosphate dehydrogenase (G6PD) in the presence of β-nicotinamide adenine (B156593) dinucleotide phosphate (NADP⁺). This reaction produces 6-phospho-D-gluconate and stoichiometrically reduces NADP⁺ to NADPH. nih.govnih.gov

The amount of NADPH produced is directly proportional to the initial amount of α-D-Glucose-1-phosphate in the sample. The reaction can be conveniently monitored by measuring the increase in absorbance at 340 nm, which is the absorption maximum for NADPH. nih.govnih.gov Alternatively, the fluorescence of NADPH can be measured for enhanced sensitivity. nih.gov To further amplify the signal, the NADPH generated can participate in a cycling reaction using a tetrazolium salt, which is reduced to a colored formazan (B1609692) product, allowing for colorimetric detection at a different wavelength. nih.govelabscience.com This assay is highly specific due to the substrate specificity of the enzymes involved and is a standard method in biochemistry for determining α-D-Glucose-1-phosphate concentrations. sigmaaldrich.comsigmaaldrich.com

Table 2: Components of the Enzyme-Coupled Assay for α-D-Glucose-1-phosphate
ComponentFunction
α-D-Glucose-1-phosphate Analyte to be quantified
Phosphoglucomutase (PGM)Enzyme that converts G1P to G6P
Glucose-6-phosphate Dehydrogenase (G6PD)Enzyme that oxidizes G6P and reduces NADP⁺
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)Co-substrate for G6PD; reduced to NADPH
Magnesium Chloride (MgCl₂)Cofactor often required for PGM and G6PD activity sigmaaldrich.com
Glucose-1,6-bisphosphateCo-factor required for the activation of PGM sigmaaldrich.com
Buffer (e.g., Glycylglycine or Tris-HCl)Maintains optimal pH for enzymatic reactions sigmaaldrich.comnih.gov

Assay Optimization for Specificity and Sensitivity

The accuracy and reliability of research involving α-D-Glucose-1-phosphate heavily depend on the optimization of analytical assays. The primary goals of assay optimization are to enhance specificity, ensuring the measurement of the target analyte without interference from other molecules, and to increase sensitivity, allowing for the detection of minute quantities. dispendix.com This process involves systematically adjusting various experimental parameters to achieve the most robust and reproducible results. dispendix.com

A key area where this is critical is in enzymatic assays where α-D-Glucose-1-phosphate is a substrate. For instance, in the study of glycogen (B147801) phosphorylase (GP), which catalyzes the conversion of glycogen to Glucose-1-phosphate, optimizing the assay conditions is paramount for accurately determining enzyme activity and for screening potential inhibitors. nih.gov The optimization process for such an assay typically involves the evaluation of several parameters, including enzyme concentration, substrate concentrations (glycogen and Glucose-1-phosphate), temperature, and pH. nih.govnih.gov

In one study, a colorimetric method to follow the in vitro activity of glycogen phosphorylase was optimized to develop a high-throughput screening method. nih.gov The researchers systematically varied key parameters to find the ideal conditions. The concentration of α-D-Glucose-1-phosphate was a critical factor; a concentration of 0.25 mM was selected, which was lower than some reported concentrations (0.5–25 mM), to save on reagents while staying within an acceptable signal window. nih.gov The optimization also revealed that a glycogen phosphorylase concentration of 0.38 U/mL provided the highest statistical difference between the control and the blank. nih.gov The temperature was also optimized, with 37 °C being chosen as the ideal condition for the enzymatic reaction. nih.gov These optimized parameters are crucial for the reproducibility and comparison of results across different studies. nih.gov

Table 1: Optimized Parameters for a Glycogen Phosphorylase Activity Assay

Parameter Optimal Value Notes
Enzyme Concentration (GPa) 0.38 U/mL Provided the highest statistical difference between blank and control values. nih.gov
α-D-Glucose-1-phosphate 0.25 mM Allowed for reagent savings while maintaining a strong signal. nih.gov
Glycogen 0.25 mg/mL Optimized concentration for the enzyme's substrate. nih.gov

General best practices in assay optimization also include standardizing incubation times and ensuring consistent environmental conditions like temperature and humidity across samples to avoid variability. dispendix.com Utilizing automated liquid handling systems can further minimize human error and improve precision, which is essential for generating high-quality, reproducible data in α-D-Glucose-1-phosphate research. dispendix.com

Chromatographic Methods for Purification and Analysis of α-D-Glucose-1-phosphate and its Derivatives

Chromatography is an indispensable tool for the purification and analysis of α-D-Glucose-1-phosphate and its related compounds from complex biological mixtures. The separation of structural isomers, such as α-D-Glucose-1-phosphate and α-D-Glucose-6-phosphate, presents a significant challenge for traditional reverse-phase chromatography. sielc.com However, advanced mixed-mode chromatographic techniques have proven effective. sielc.com

High-Performance Liquid Chromatography (HPLC) is a widely used method. A specific HPLC method has been developed for the isocratic separation of Glucose-1-phosphate and Glucose-6-phosphate using a reverse-phase mixed-mode anion-exchange column (Newcrom B). sielc.com This method is important because these two molecules are key intermediates in glycolysis and glycogenolysis and are interconverted by the enzyme phosphoglucomutase. sielc.com The ability to separate and quantify them accurately is crucial for metabolic studies. The separation is achieved using a mobile phase of acetonitrile (B52724) and water with formic acid as a buffer, and detection can be accomplished using an Evaporative Light Scattering Detector (ELSD). sielc.com

Table 2: HPLC Conditions for Separation of Glucose-1-Phosphate and Glucose-6-Phosphate

Parameter Condition
Column Newcrom B, 4.6x150 mm, 5 µm, 100A
Mobile Phase 50% Acetonitrile / 50% Water
Buffer 0.5% Formic Acid
Flow Rate 1.0 mL/min

Beyond HPLC, other chromatographic techniques are employed for the purification of related enzymes and phosphorylated sugars. Ion-exchange chromatography, such as on DEAE-cellulose, is effective for separating proteins and charged molecules based on their net surface charge. nih.gov Gel filtration chromatography, using media like Sephacryl S-300, separates molecules based on their size and is often used to determine the native molecular weight of enzymes that interact with α-D-Glucose-1-phosphate. nih.govtandfonline.com

Affinity chromatography is a powerful technique that separates molecules based on specific binding interactions. For instance, a 2', 5' ADP Sepharose 4B affinity column is used to purify enzymes like Glucose-6-phosphate dehydrogenase, which has a binding site for NADP+, a structural analog of the affinity ligand. nih.govtandfonline.com These methods, often used in combination, provide a robust strategy for isolating and analyzing α-D-Glucose-1-phosphate and the enzymes that metabolize it, ensuring high purity and specific activity for further characterization. nih.govtandfonline.com

Structural Biology and Molecular Interactions of α D Glucose 1 Phosphate with Proteins

X-ray Crystallographic Analysis of Enzyme-α-D-Glucose-1-phosphate Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of enzymes in complex with α-D-Glucose-1-phosphate, revealing the precise atomic details of their interactions. These studies have provided a static yet highly detailed snapshot of the molecular recognition events that underpin catalysis and regulation.

Active Site Architecture and Substrate Binding Mode

Crystallographic studies of enzymes such as phosphoglucomutase (PGM) and glycogen (B147801) phosphorylase (GP) have unveiled the key architectural features of their active sites and the specific binding modes of α-D-Glucose-1-phosphate.

In human phosphoglucomutase 1 (PGM1), the active site is a deep cleft formed by the convergence of its four domains. The binding of α-D-Glucose-1-phosphate is primarily orchestrated by a phosphate-binding loop and a sugar-binding loop. nih.gov The phosphate (B84403) group of G1P is anchored by interactions with this loop, while the equatorial hydroxyl groups at C3 and C4 of the glucose moiety are recognized by the sugar-binding loop. nih.gov This precise positioning orients the C6 hydroxyl group for a nucleophilic attack on the phosphoryl group of a catalytic serine residue (p-Ser), a key step in the conversion to α-D-Glucose-6-phosphate. nih.gov

Glycogen phosphorylase, a key enzyme in glycogenolysis, also possesses a well-defined catalytic site that binds G1P. proteopedia.orgwikipedia.org This site is located in a crevice between the N- and C-terminal domains of the enzyme. acs.org The specificity for the α-D-glucose moiety is a critical aspect of substrate recognition in the T-state of the enzyme. acs.org The active site architecture ensures a highly specific recognition of the glucosyl group, facilitating the phosphorolytic cleavage of glycogen. acs.org

Key Enzyme Active Site Interactions with α-D-Glucose-1-phosphate
EnzymeKey Active Site FeaturesInteracting Residues/MoietiesReferences
Human Phosphoglucomutase 1 (PGM1)Deep active site cleft, Phosphate-binding loop, Sugar-binding loopPhosphate-binding loop residues, Sugar-binding loop residues, Catalytic p-Ser nih.gov
Glycogen Phosphorylase (GP)Crevice between N- and C-terminal domains, Specificity for α-D-glucoseResidues lining the catalytic site tunnel proteopedia.orgacs.org

Structural Basis of Allosteric Regulation and Conformational Changes

The activities of many enzymes that metabolize α-D-Glucose-1-phosphate are allosterically regulated, allowing cellular metabolic states to control their function. X-ray crystallography has been pivotal in revealing the structural mechanisms of this regulation.

ADP-glucose pyrophosphorylase (AGPase), which catalyzes the synthesis of ADP-glucose from ATP and G1P, is a classic example of an allosterically regulated enzyme. nih.gov In bacteria, AGPase activity is modulated by metabolites that signal the energy status of the cell, such as fructose-1,6-bisphosphate (FBP) as an activator and adenosine (B11128) monophosphate (AMP) as an inhibitor. nih.gov Crystallographic structures of the Escherichia coli AGPase have shown that these allosteric effectors bind to sites distinct from the active site, inducing conformational changes that are transmitted to the catalytic machinery. nih.gov This allosteric regulation follows the Monod-Wyman-Changeux model, where the enzyme exists in equilibrium between a low-activity "tense" (T) state and a high-activity "relaxed" (R) state. nih.gov The binding of activators stabilizes the R-state, while inhibitors stabilize the T-state. nih.gov

Phosphoglucomutase also undergoes significant conformational changes upon substrate binding, which are essential for catalysis. biorxiv.org The binding of the phosphate group of the substrate can drive these changes, converting a more flexible, open conformation of the enzyme into a tighter, "caged" structure around the substrate. researchgate.netnih.gov This induced-fit mechanism ensures a precise alignment of catalytic residues and the substrate for efficient phosphoryl transfer. biorxiv.orgresearchgate.net In PGM1, the rotation of domain 4 is a critical conformational change that closes the active site, bringing the phosphate-binding loop into contact with the substrate. biorxiv.org

Conformational Changes and Allosteric Regulation in Enzymes Interacting with α-D-Glucose-1-phosphate
EnzymeAllosteric Effector/TriggerConformational ChangeRegulatory OutcomeReferences
ADP-glucose pyrophosphorylase (AGPase)Fructose-1,6-bisphosphate (Activator), AMP (Inhibitor)Transition between T-state (inactive) and R-state (active)Activation or inhibition of ADP-glucose synthesis nih.gov
Phosphoglucomutase (PGM)Substrate (α-D-Glucose-1-phosphate) bindingDomain rotation (e.g., Domain 4 in PGM1), active site closureFacilitation of phosphoryl transfer biorxiv.orgresearchgate.net

Molecular Dynamics Simulations to Explore Binding and Catalysis

While X-ray crystallography provides static snapshots, molecular dynamics (MD) simulations offer a dynamic view of the interactions between α-D-Glucose-1-phosphate and enzymes. These computational techniques allow researchers to observe the conformational flexibility of the enzyme-substrate complex and to model the entire catalytic process, including transition states.

MD simulations have been employed to study enzymes like phosphoglycerate mutase 1 (PGAM1), which, although it acts on a different substrate, provides insights into the principles of phosphoryl transfer reactions that are relevant to G1P-metabolizing enzymes. oncotarget.com These simulations can reveal the role of specific amino acid residues and water molecules in stabilizing the substrate within the active site and in facilitating the chemical reaction. oncotarget.com For instance, simulations can track the movement of key loops and domains, corroborating the conformational changes suggested by crystallographic data. nih.gov

Accelerated MD simulations have been used to investigate the reorientation of the intermediate, glucose-1,6-bisphosphate, within the active site of human α-PGM. nih.gov These studies suggest that significant conformational rearrangements of both the intermediate and flexible loop regions of the enzyme are necessary for the reaction to proceed. nih.gov Such simulations can also help to identify key residues involved in the reaction coordinate and to understand how mutations might affect catalytic efficiency. nih.gov

Protein Engineering Approaches to Modify Enzyme Specificity and Activity

The detailed structural and mechanistic knowledge gained from crystallographic and simulation studies has paved the way for the rational design of enzymes with modified properties. Protein engineering, particularly site-directed mutagenesis, has been successfully applied to alter the substrate specificity and catalytic activity of enzymes that utilize α-D-Glucose-1-phosphate.

Sucrose (B13894) phosphorylase (SPase) is a prime target for protein engineering. mdpi.comnih.gov Researchers have successfully engineered this enzyme to enhance its transglycosylation activity, enabling the synthesis of various valuable glycosides. mdpi.com By mutating key amino acid residues in the active site, particularly in flexible loops, it is possible to alter the enzyme's regioselectivity and substrate specificity. mdpi.com For example, modifications at sites like P134, L341, and L343 can influence the hydrogen bonding network at the active site and the entrance to the substrate channel, thereby changing the enzyme's preference for different acceptor molecules. mdpi.com

In maltodextrin (B1146171) phosphorylase from E. coli, site-directed mutagenesis of Glu637 to Asp was shown to affect the inhibition of the enzyme by a G1P analog, demonstrating how subtle changes in the active site can alter substrate and inhibitor binding. nih.gov Similarly, mutagenesis studies on phosphite (B83602) dehydrogenase have highlighted the roles of specific residues in substrate binding and catalysis, providing a roadmap for engineering enzyme function. nih.gov

Intermolecular Interactions Driving Metabolic Conversions

The metabolic conversion of α-D-Glucose-1-phosphate is driven by a network of precise intermolecular interactions within the enzyme's active site. These non-covalent interactions, including hydrogen bonds and electrostatic interactions, are crucial for substrate binding, orientation, and the stabilization of transition states.

Hydrogen bonds play a critical role in the recognition and binding of the glucose moiety of G1P. In maltose-binding protein, which serves as a model for carbohydrate-binding proteins, the hydroxyl groups of the glucose units form an intricate network of hydrogen bonds with amino acid side chains and backbone amides. researchgate.net Similar interactions are expected in the active sites of G1P-metabolizing enzymes, ensuring the correct orientation of the substrate for catalysis.

Electrostatic interactions are particularly important for the binding of the negatively charged phosphate group of α-D-Glucose-1-phosphate. The active sites of enzymes that bind phosphorylated substrates often feature positively charged residues, such as arginine and lysine, which form salt bridges with the phosphate group. researchgate.net In hexokinase, for example, a positively charged arginine residue interacts electrostatically with the alpha-phosphate of ATP, facilitating its binding. youtube.com A divalent metal ion, typically Mg²⁺, is also often present in the active site to coordinate the phosphate groups and neutralize their negative charges, which is essential for catalysis in enzymes like phosphoglucomutase. nih.gov These electrostatic interactions not only anchor the substrate but also contribute to the catalytic mechanism by stabilizing charge buildup in the transition state.

Cellular and Organismal Studies Involving α D Glucose 1 Phosphate

Microbial Metabolism Research

Alpha-D-Glucose-1-phosphate (α-G1P) plays a significant role in the metabolic activities of Escherichia coli, serving as both a carbon and a phosphate (B84403) source under specific conditions. The utilization of exogenous α-G1P is mediated by a complex interplay of enzymes and transport systems.

The periplasmic acid glucose-1-phosphatase, encoded by the agp gene, is crucial for the growth of E. coli when α-G1P is the sole carbon source in a minimal medium. nih.gov This enzyme hydrolyzes α-G1P in the periplasm, releasing glucose that can then be transported into the cytoplasm for metabolic use. However, the necessity of this enzyme is conditional. In a high-phosphate medium, the agp gene is essential for the assimilation of α-G1P as a carbon source. nih.gov

Interestingly, E. coli can adapt to utilize α-G1P even in the absence of the primary acid glucose-1-phosphatase. In mutants where the agp gene is inactivated, suppressor mutations can arise that restore the ability to grow on α-G1P. nih.gov These mutations often lead to the constitutive expression of the hexose (B10828440) phosphate permease system (encoded by uhpT), which allows for the direct transport of α-G1P into the cytoplasm. nih.gov In such suppressed strains, the enzyme phosphoglucomutase (pgm) becomes essential for growth on α-G1P, as it is required to convert the imported α-G1P into glucose-6-phosphate, a central metabolite in glycolysis. nih.gov

Furthermore, under conditions of inorganic phosphate starvation, the UhpT permease system can be induced, providing an alternative pathway for α-G1P uptake. nih.gov This indicates a metabolic trade-off and regulatory link between phosphate and glucose utilization in E. coli. rsc.orgresearchgate.net The ability to switch between periplasmic hydrolysis and direct transport of α-G1P showcases the metabolic flexibility of E. coli in response to nutrient availability. nih.govnih.gov

Table 1: Key Proteins in E. coli for α-D-Glucose-1-phosphate Utilization

Gene Protein Product Function in α-G1P Metabolism
agp Acid glucose-1-phosphatase Hydrolyzes periplasmic α-G1P to glucose. nih.gov
uhpT Hexose phosphate permease Transports α-G1P directly into the cytoplasm. nih.gov
pgm Phosphoglucomutase Converts cytoplasmic α-G1P to glucose-6-phosphate. nih.gov

In Corynebacterium glutamicum, a gram-positive soil bacterium, α-D-glucose-1-phosphate is a key precursor for the synthesis of glycogen (B147801), an intracellular storage polysaccharide. nih.gov The accumulation of glycogen is closely linked to the availability of carbon sources.

When grown in media containing glycolytic substrates such as glucose, fructose (B13574), or sucrose (B13894), C. glutamicum exhibits rapid glycogen accumulation, reaching up to 90 mg per gram of cell dry weight during the early exponential growth phase. nih.gov This stored glycogen is then degraded when the primary sugar source becomes limited. nih.gov In contrast, when the bacterium is grown on gluconeogenic substrates like acetate (B1210297) or lactate (B86563), glycogen formation is negligible. nih.govresearchgate.net

The key enzyme in this biosynthetic pathway is ADP-glucose pyrophosphorylase, encoded by the glgC gene, which catalyzes the conversion of α-G1P and ATP to ADP-glucose, the activated glucose donor for glycogen synthesis. nih.gov The activity of this enzyme is significantly higher (approximately 20-fold) in cells grown on glucose compared to those grown on acetate or lactate, which correlates with the observed patterns of glycogen storage. nih.gov While glycogen is a significant storage molecule, its formation is not essential for the growth, survival, or amino acid production of C. glutamicum under standard laboratory conditions. nih.gov However, the ability to synthesize glycogen may offer an advantage for adapting to hyperosmotic stress. nih.gov

The degradation of glycogen involves α-glucan phosphorylases, which catalyze the phosphorolytic cleavage of α-1,4-glycosidic linkages in glycogen to release α-D-glucose-1-phosphate. nih.gov C. glutamicum possesses two such enzymes, a glycogen phosphorylase (GlgP) and a maltodextrin (B1146171) phosphorylase (MalP). dntb.gov.ua

Table 2: Glycogen Accumulation in Corynebacterium glutamicum under Different Carbon Sources

Carbon Source Glycogen Accumulation (mg/g dry weight) Key Regulatory Enzyme Activity
Glucose Up to 90 mg/g nih.gov High ADP-glucose pyrophosphorylase activity nih.gov
Fructose High accumulation nih.gov High ADP-glucose pyrophosphorylase activity nih.gov
Sucrose High accumulation nih.gov High ADP-glucose pyrophosphorylase activity nih.gov
Acetate Negligible nih.gov Low ADP-glucose pyrophosphorylase activity nih.gov

Alpha-D-glucose-1-phosphate serves as the initial substrate for the biosynthesis of dTDP-L-rhamnose, a crucial nucleotide sugar precursor for the formation of L-rhamnose-containing polysaccharides in the cell walls of many gram-positive and gram-negative bacteria. researchgate.netnih.gov L-rhamnose is an integral component of structures like the O-antigen of lipopolysaccharides (LPS) and cell wall polysaccharides, which are important for bacterial viability and virulence. nih.govresearchgate.net

The biosynthesis of dTDP-L-rhamnose from α-G1P is a conserved four-step enzymatic pathway: researchgate.netnih.gov

RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the reaction of α-D-glucose-1-phosphate with dTTP to form dTDP-D-glucose. researchgate.netnih.gov

RmlB (dTDP-D-glucose 4,6-dehydratase): This enzyme converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. nih.gov

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme catalyzes a double epimerization reaction to produce dTDP-4-keto-6-deoxy-L-mannose. nih.gov

RmlD (dTDP-4-keto-L-rhamnose reductase): The final step involves the reduction of the intermediate to form dTDP-L-rhamnose. nih.gov

This pathway is considered a potential target for the development of new antibiotics because dTDP-L-rhamnose is not synthesized or utilized by humans. nih.gov The genes encoding these enzymes (rmlA, rmlB, rmlC, rmlD) are often found clustered together in bacterial genomes. dundee.ac.uk

Table 3: The Enzymatic Pathway from α-D-Glucose-1-phosphate to dTDP-L-Rhamnose

Step Enzyme Substrate Product
1 RmlA α-D-Glucose-1-phosphate, dTTP dTDP-D-glucose researchgate.netnih.gov
2 RmlB dTDP-D-glucose dTDP-4-keto-6-deoxy-D-glucose nih.gov
3 RmlC dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-L-mannose nih.gov

Fungal and Yeast Metabolomics

Alpha-D-glucose-1-phosphate is a known metabolite in the yeast Saccharomyces cerevisiae. nih.gov It occupies a key position in carbohydrate metabolism, primarily linking glycolysis with the synthesis and degradation of storage polysaccharides like glycogen.

In S. cerevisiae, glucose is predominantly catabolized through the glycolytic pathway. nih.gov However, a portion of the glucose-6-phosphate pool can be diverted into the pentose (B10789219) phosphate pathway (PPP) or converted to α-G1P by phosphoglucomutase. This α-G1P then serves as the precursor for the synthesis of UDP-glucose, which is the direct donor of glucose units for glycogen synthesis. wikipedia.org

Metabolic flux analysis in S. cerevisiae has revealed that under high glucose conditions, the yeast exhibits a predominantly respiro-fermentative metabolism, with a significant portion of the carbon flux directed towards ethanol (B145695) production. nih.gov The flux through the pentose phosphate pathway is relatively low in batch cultures of S. cerevisiae compared to other yeasts like Pichia stipitis. nih.gov

While direct measurements of the metabolic flux through the α-G1P pool are complex, its importance can be inferred from the dynamics of glycogen storage and the activity of related pathways. The balance between glycolysis, the pentose phosphate pathway, and glycogen synthesis is tightly regulated to meet the cell's energetic and biosynthetic demands. chalmers.se For instance, the production of fructose 2,6-bisphosphate plays a role in regulating the glycolytic flux, which in turn can influence the availability of glucose-6-phosphate for conversion to α-G1P. dtu.dk

Table 4: Key Metabolic Pathways Involving α-D-Glucose-1-phosphate in S. cerevisiae

Pathway Role of α-G1P Key Related Metabolites
Glycogen Synthesis Precursor for UDP-glucose formation. wikipedia.org Glucose-6-phosphate, UDP-glucose
Glycogenolysis Product of glycogen breakdown by glycogen phosphorylase. wikipedia.org Glycogen, Glucose-6-phosphate

Plant Biochemistry and Photosynthetic Products

In the realm of plant biochemistry, α-D-glucose-1-phosphate is a central intermediate in the metabolism of carbohydrates derived from photosynthesis. It serves as the direct precursor for the synthesis of starch, the primary long-term storage form of glucose in most plants. acs.org

During photosynthesis, carbon dioxide is fixed into triose phosphates in the chloroplasts. These can be used to synthesize hexose phosphates, including glucose-6-phosphate, which is then isomerized to α-G1P. In the chloroplasts, the enzyme ADP-glucose pyrophosphorylase utilizes α-G1P and ATP to produce ADP-glucose. This activated glucose donor is then used by starch synthase to add glucose units to the growing starch polymer.

Conversely, when energy is required, starch is broken down. Starch phosphorylase can catalyze the phosphorolytic cleavage of starch, releasing α-D-glucose-1-phosphate. This α-G1P can then be converted to glucose-6-phosphate and enter glycolysis to generate ATP, or it can be exported from the chloroplast (after conversion to other forms) to support metabolic activities in other parts of the plant cell.

Beyond starch, α-G1P is also a precursor for the synthesis of UDP-glucose in the cytosol. UDP-glucose is a versatile molecule used in the synthesis of sucrose, the primary form of sugar transported throughout the plant, as well as for the biosynthesis of cell wall polysaccharides like cellulose (B213188) and hemicellulose. biorxiv.org L-rhamnose is also a component of plant cell wall pectic polysaccharides, and its biosynthesis pathway, starting from α-G1P, is also present in plants, though it utilizes UDP-glucose as an intermediate. biorxiv.org

Table 5: Major Roles of α-D-Glucose-1-phosphate in Plant Metabolism

Metabolic Process Role of α-G1P Location Key Products
Starch Synthesis Direct precursor for ADP-glucose. acs.org Chloroplasts Starch
Starch Degradation Product of phosphorolytic breakdown. Chloroplasts Glucose-6-phosphate
Sucrose Synthesis Precursor for UDP-glucose. Cytosol Sucrose

Presence and Pathways in Chlamydomonas reinhardtii and Phaseolus vulgaris

Alpha-D-Glucose-1-phosphate (G1P) is a pivotal metabolic intermediate in the carbohydrate metabolism of both the unicellular green alga Chlamydomonas reinhardtii and the common bean, Phaseolus vulgaris. nih.gov Its primary role is as a direct precursor for the synthesis of storage polysaccharides and transport sugars.

In Chlamydomonas reinhardtii , G1P is central to the synthesis and breakdown of starch, the primary storage polysaccharide. nih.gov The metabolic fate of G1P is tightly regulated and compartmentalized, with the key pathways occurring within the chloroplast. oup.com

Starch Synthesis: G1P is the substrate for ADP-glucose pyrophosphorylase (AGPase), a key regulatory enzyme in the starch biosynthesis pathway. researchgate.netnih.gov AGPase catalyzes the conversion of G1P and ATP into ADP-glucose, the activated glucosyl donor for starch synthases. nih.govnih.gov This step is a major rate-controlling point for starch accumulation. nih.gov The inter-conversion between glucose-6-phosphate (G6P), a product of photosynthesis, and G1P is catalyzed by the enzyme phosphoglucomutase (PGM). researchgate.net Upregulation of PGM has been shown to enhance the conversion of G6P to G1P, leading to starch over-accumulation. researchgate.net

Starch Degradation: During periods of darkness or other metabolic demands, starch is broken down to provide energy. Starch phosphorylase can catalyze the reversible phosphorolytic cleavage of α-1,4-glucans to yield G1P. kegg.jp This G1P can then be converted to G6P by phosphoglucomutase and enter glycolysis to generate ATP and reducing power. oup.com

In Phaseolus vulgaris (common bean), G1P is a critical branch-point metabolite in the allocation of photoassimilates between starch synthesis in the chloroplasts and sucrose synthesis in the cytosol for transport. nih.govmdpi.com

Sucrose Synthesis: In the cytosol, G1P is converted to UDP-glucose by the enzyme UDP-glucose pyrophosphorylase. mdpi.com UDP-glucose then combines with fructose-6-phosphate (B1210287) to form sucrose-6-phosphate, a reaction catalyzed by sucrose-phosphate synthase. mdpi.com Sucrose is the primary form of sugar transported throughout the plant to nourish non-photosynthetic tissues (sinks) like roots and developing seeds. nii.ac.jp

Starch Synthesis: Similar to algae, G1P in the amyloplasts of bean cells serves as the precursor for starch synthesis. nii.ac.jp It is converted to ADP-glucose by AGPase, which is then polymerized into starch. psu.edu The balance between sucrose and starch synthesis is tightly regulated by factors such as the availability of inorganic phosphate (Pi) and the levels of key metabolites. researchgate.net Studies on phosphate deficiency in P. vulgaris have shown that a decrease in inorganic phosphate can lead to an accumulation of soluble sugars and a decrease in hexose-phosphates, highlighting the sensitivity of these pathways to nutrient status. researchgate.net

The following table summarizes the key enzymes and metabolic pathways involving α-D-Glucose-1-phosphate in these organisms.

OrganismPathwayKey EnzymeSubstrate(s)Product(s)Cellular Location
Chlamydomonas reinhardtiiStarch SynthesisADP-glucose pyrophosphorylase (AGPase)α-D-Glucose-1-phosphate, ATPADP-glucose, PyrophosphateChloroplast
Starch Synthesis / GlycolysisPhosphoglucomutase (PGM)α-D-Glucose-1-phosphateGlucose-6-phosphateChloroplast
Starch DegradationStarch PhosphorylaseStarch, Inorganic Phosphateα-D-Glucose-1-phosphateChloroplast
Phaseolus vulgarisStarch SynthesisADP-glucose pyrophosphorylase (AGPase)α-D-Glucose-1-phosphate, ATPADP-glucose, PyrophosphateAmyloplast
Sucrose SynthesisUDP-glucose pyrophosphorylase (UGPase)α-D-Glucose-1-phosphate, UTPUDP-glucose, PyrophosphateCytosol
Galactose MetabolismGalactose-1-P-uridyl transferaseGalactose-1-phosphate, UDP-glucoseα-D-Glucose-1-phosphate, UDP-galactoseCytosol

Implications for Fundamental Biochemical and Biological Research

Advancing Understanding of Carbon Flux Regulation

α-D-Glucose-1-phosphate (G1P) is a critical junction in carbon metabolism, directing glucose units into either energy-producing pathways or storage and biosynthetic routes. Its interconversion with glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase is a pivotal regulatory point that dictates the fate of glucose within the cell. wikipedia.orgnumberanalytics.comscientificlabs.co.uk

When cellular energy levels are low, G1P derived from glycogen (B147801) breakdown is rapidly converted to G6P. wikipedia.org This G6P then enters the glycolytic pathway to generate ATP. wikipedia.orgltpower.net Conversely, when energy is plentiful and glucose is abundant, G6P is converted to G1P, which then serves as the precursor for glycogen synthesis, effectively storing glucose for future energy needs. wikipedia.orgebi.ac.uk This reversible reaction allows cells to dynamically manage carbon flux based on their immediate metabolic requirements. numberanalytics.com

Furthermore, the G6P formed from G1P can be shunted into the pentose (B10789219) phosphate (B84403) pathway. This alternative route is essential for producing NADPH, which is required for reductive biosynthesis and for protecting the cell from oxidative stress, as well as for generating precursors for nucleotide synthesis. wikipedia.orgresearchgate.net The regulation of phosphoglucomutase activity, therefore, plays a significant role in partitioning the carbon flow between glycolysis, glycogen synthesis, and the pentose phosphate pathway, highlighting the importance of G1P in maintaining metabolic homeostasis.

In certain microorganisms like Escherichia coli, G1P can be directly utilized as a source of carbon. nih.gov The transport and metabolism of exogenous G1P are dependent on specific enzymatic pathways, such as those involving acid glucose-1-phosphatase and the hexose (B10828440) phosphate permease system, further illustrating its central role in carbon assimilation under various conditions. nih.gov

Table 1: Metabolic Fate of α-D-Glucose-1-phosphate

Cellular Condition Primary Enzyme Immediate Product Predominant Metabolic Pathway Reference
Low Energy (Need for ATP) Phosphoglucomutase Glucose-6-Phosphate Glycolysis wikipedia.org
High Energy (Glucose Storage) Phosphoglucomutase (reverse) α-D-Glucose-1-phosphate Glycogenesis (Glycogen Synthesis) wikipedia.orgebi.ac.uk
Need for Biosynthetic Precursors/NADPH Phosphoglucomutase Glucose-6-Phosphate Pentose Phosphate Pathway wikipedia.orgresearchgate.net

Elucidating Mechanisms of Enzyme Catalysis and Regulation

The study of enzymes that metabolize α-D-Glucose-1-phosphate offers profound insights into biochemical catalysis and allosteric regulation. Key enzymes in this context include glycogen phosphorylase, which produces G1P, and phosphoglucomutase (PGM), which interconverts G1P and G6P.

Glycogen Phosphorylase: This enzyme catalyzes the rate-limiting step in glycogenolysis by cleaving α-1,4-glycosidic bonds in glycogen to release G1P. wikipedia.org Its mechanism involves a phosphorolysis reaction, using inorganic phosphate instead of water. oregonstate.edu Glycogen phosphorylase is a model protein for understanding regulation by both allosteric effectors and reversible phosphorylation, which modulate its activity in response to cellular energy signals. wikipedia.org

Phosphoglucomutase (PGM): Research into PGM has revealed a detailed catalytic mechanism. The reaction is not a direct intramolecular phosphate transfer but proceeds through a two-step process involving a glucose-1,6-bisphosphate intermediate. wikipedia.orgnih.gov The enzyme's active site contains a phosphorylated serine residue. ebi.ac.uk In the first step, the phosphoryl group from the enzyme is transferred to G1P, forming glucose-1,6-bisphosphate and a dephosphorylated enzyme. wikipedia.orgebi.ac.uk After a reorientation of the intermediate in the active site, the phosphate from the C1 position of the intermediate is transferred back to the enzyme's serine, releasing G6P. ebi.ac.uknih.gov This mechanism has been confirmed through isotopic labeling experiments. wikipedia.org

Allosteric Regulation: While G1P itself is not a primary allosteric effector for the key regulatory enzymes of glycolysis, its metabolic precursor and product play crucial roles. The intermediate formed during its conversion, α-glucose-1,6-bisphosphate, can act as an allosteric activator of muscle phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in glycolysis. nih.gov The activation by α-glucose-1,6-bisphosphate is suggested to induce a specific conformational change in PFK-1, distinct from that caused by another potent activator, fructose-2,6-bisphosphate. nih.gov This demonstrates how intermediates linked to G1P metabolism can participate in the complex feedback and feed-forward regulation that governs metabolic pathways. nih.govresearchgate.net

Table 2: Key Enzymes in α-D-Glucose-1-phosphate Metabolism

Enzyme Reaction Mechanism Highlights Regulatory Features Reference
Glycogen Phosphorylase Glycogen + Pi → Glycogen(n-1) + G1P Phosphorolysis of α-1,4-glycosidic bonds Allosteric regulation; Reversible phosphorylation wikipedia.org
Phosphoglucomutase (PGM) G1P ↔ G6P Involves a Glucose-1,6-bisphosphate intermediate and a phospho-serine active site Reversible reaction, direction dictated by substrate concentrations wikipedia.orgebi.ac.uknih.gov
UDP-Glucose Pyrophosphorylase G1P + UTP → UDP-Glucose + PPi Forms an activated sugar nucleotide Product (UDP-Glucose) is a key precursor for biosynthesis wikipedia.org

Contributions to Glycobiology and Complex Carbohydrate Formation

α-D-Glucose-1-phosphate is the central precursor for the biosynthesis of a vast array of complex carbohydrates and glycoconjugates. Its primary role in glycobiology is to serve as the substrate for the synthesis of activated sugar donors, most notably UDP-glucose. wikipedia.org

The enzyme UDP-glucose pyrophosphorylase catalyzes the reaction of G1P with UTP (uridine triphosphate) to form UDP-glucose. oregonstate.eduwikipedia.org This "activation" step is crucial because the cleavage of the high-energy pyrophosphate bond makes the subsequent transfer of the glucosyl moiety from UDP-glucose to an acceptor molecule thermodynamically favorable. nih.gov

UDP-glucose is the direct glucose donor for the synthesis of glycogen, a process catalyzed by glycogen synthase. oregonstate.edunih.gov This enzyme transfers glucose from UDP-glucose to the non-reducing end of a growing glycogen chain, forming an α-1,4-glycosidic linkage. nih.gov

Beyond glycogen, UDP-glucose and other nucleotide sugars derived from G1P are fundamental building blocks in the formation of:

Oligosaccharides and Polysaccharides: Glycosyltransferases use nucleotide sugars to synthesize a wide variety of complex carbohydrate structures. mdpi.com In some bacteria, G1P is a precursor for the synthesis of alginate and the core lipopolysaccharide (LPS). drugbank.com

Glycoproteins and Glycolipids: The carbohydrate portions of these essential molecules are built by the sequential addition of monosaccharides from activated nucleotide sugar donors.

The enzymatic synthesis of polysaccharides can also proceed directly from G1P using phosphorylase enzymes in the reverse direction of their catabolic function. tandfonline.comnobelprize.org In the presence of a suitable primer, these enzymes can catalyze the transfer of glucosyl units from G1P to a growing chain, releasing inorganic phosphate. nobelprize.org This process is a key tool in the in vitro synthesis of specific oligosaccharides and polysaccharides. tandfonline.comacs.org

Metabolic Engineering and Synthetic Biology Applications Based on α-D-Glucose-1-phosphate Pathways

The pathways involving α-D-Glucose-1-phosphate are prime targets for metabolic engineering and synthetic biology to produce valuable chemicals and complex molecules. By manipulating the enzymes that produce or consume G1P, researchers can redirect carbon flux towards the synthesis of desired products.

A key strategy involves enhancing the intracellular supply of UDP-glucose, the activated sugar donor derived from G1P. For example, in the biosynthesis of the flavonoid glycoside hyperoside (B192233) in E. coli, production was significantly increased by overexpressing the genes for phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU). mdpi.com This engineering step boosted the conversion of glucose into UDP-glucose via the G1P intermediate, thereby providing more of the essential sugar donor for the final glycosylation step. mdpi.com This approach demonstrates how enhancing the G1P-to-UDP-glucose pathway can overcome limitations in the synthesis of natural products. mdpi.com

Synthetic biology also utilizes enzymes from G1P pathways for in vitro applications. Glycoside phosphorylases, which use G1P as a substrate, are employed for the cell-free synthesis of specific oligosaccharides and polysaccharides. tandfonline.comacs.org These enzymes are highly regioselective, making them valuable biocatalysts for creating complex carbohydrate structures that are difficult to produce through chemical synthesis. acs.org This enzymatic approach, starting from the readily available G1P, is a cornerstone of "glycosynthesis" and is used to produce compounds for various applications, including pharmaceuticals and functional foods. acs.orgnih.gov

The principles of synthetic biology are applied to construct novel pathways for producing non-natural compounds. By combining enzymes from different organisms, it is possible to create custom biosynthetic routes. For instance, a kinase that phosphorylates an unusual sugar could be combined with a pyrophosphorylase and a glycosyltransferase to attach that sugar to a target molecule, with a G1P-like intermediate playing a central role in the pathway design.

Historical Perspectives on α D Glucose 1 Phosphate Research

Early Discoveries and Characterization as a Key Metabolite

The journey into the significance of α-D-Glucose-1-phosphate began in the 1930s with the groundbreaking work of Carl and Gerty Cori. acs.orgnih.gov Their research on carbohydrate metabolism led to the identification of a previously unknown glucose-containing phosphate (B84403) ester. britannica.comwikipedia.org In 1936, while studying glycogenolysis in minced frog muscle, the Coris isolated and identified this compound as glucose-1-phosphate, which soon became widely known as the "Cori ester". wikipedia.org

This discovery was a monumental step forward, as it pinpointed α-D-Glucose-1-phosphate as a key intermediate in the breakdown of glycogen (B147801). britannica.com Prior to this, the precise pathway by which glycogen was converted to a usable form of glucose was not understood. The Coris demonstrated that this ester was the direct product of the enzymatic action of phosphorylase on glycogen. nih.gov Their work established that α-D-Glucose-1-phosphate stands at a crossroads of carbohydrate metabolism, being the initial product of glycogenolysis and a precursor for glycolysis. nih.gov This characterization as a central metabolite was crucial for developing a more complete picture of energy metabolism and its regulation. acs.org The significance of their findings was recognized with the Nobel Prize in Physiology or Medicine in 1947, shared with Bernardo Houssay for his work on the hormonal regulation of sugar metabolism. acs.orgwikipedia.org

Evolution of Enzymatic and Analytical Techniques for its Study

The study of α-D-Glucose-1-phosphate has been intrinsically linked to the development of novel enzymatic and analytical techniques. The initial discovery by the Coris was made possible by their use of tissue preparations, a shift from whole-animal studies that allowed for the investigation of underlying metabolic mechanisms. acs.org

Enzymatic Assays: The discovery of phosphorylase by the Coris was itself a significant advancement in enzymatic techniques. nih.gov In the years that followed, the development of specific enzymatic assays became crucial for quantifying α-D-Glucose-1-phosphate and understanding its transformations. A common method involves a coupled enzyme system where phosphoglucomutase converts glucose-1-phosphate to glucose-6-phosphate. This product is then oxidized by glucose-6-phosphate dehydrogenase, with the concurrent reduction of NADP+ to NADPH, which can be measured spectrophotometrically. researchgate.net

Chromatographic Methods: Early separation of sugar phosphates was challenging. The advent of paper chromatography in the mid-20th century provided a means to separate and identify different sugar phosphates, including α-D-Glucose-1-phosphate. acs.org This was followed by the development of thin-layer chromatography, which offered a more rapid separation of these compounds. nih.govnih.gov In more recent times, high-performance liquid chromatography (HPLC) has become a powerful tool for the separation and quantification of phosphorylated sugars. sielc.comcalstate.edu Techniques such as hydrophilic interaction chromatography (HILIC) coupled with mass spectrometry (MS/MS) now allow for highly sensitive and selective analysis of α-D-Glucose-1-phosphate and other related metabolites. nih.gov

Radioisotope Tracers: The use of radioisotopes, particularly carbon-14 (B1195169) (¹⁴C) and phosphorus-32 (B80044) (³²P), revolutionized the study of metabolic pathways from the 1940s onwards. nih.gov By labeling glucose or phosphate, researchers could trace the fate of these molecules through the intricate network of metabolic reactions. humankinetics.comnih.govhumankinetics.com This allowed for the direct demonstration of the conversion of glycogen to α-D-Glucose-1-phosphate and its subsequent entry into other metabolic pathways. nih.gov Isotopic tracers were instrumental in quantifying the fluxes through these pathways and understanding their regulation under different physiological conditions. humankinetics.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of phosphorus-31 (³¹P) NMR spectroscopy provided a non-invasive method to study phosphorylated metabolites, including α-D-Glucose-1-phosphate, in living cells and tissues. nih.govresearchgate.net This technique allows for the direct observation and quantification of these compounds and can provide information about the intracellular environment, such as pH. nih.gov While early applications were limited by sensitivity, advancements in NMR technology have made it a valuable tool for in vivo metabolic studies. nih.govelectronicsandbooks.com

Paradigms Shifted by Research on α-D-Glucose-1-phosphate Metabolism

The discovery and investigation of α-D-Glucose-1-phosphate and its metabolic pathways have led to several paradigm shifts in our understanding of biochemistry and physiology.

The Cori Cycle and Inter-organ Metabolism: The Coris' work led to the formulation of the "Cori cycle," a metabolic pathway in which lactate (B86563) produced by anaerobic glycolysis in muscles is transported to the liver and converted back to glucose, which can then be returned to the muscles. wikipedia.orgnumberanalytics.comontosight.ai This concept was revolutionary as it demonstrated a clear metabolic cooperation between different organs, shifting the focus from isolated cellular pathways to an integrated systemic view of metabolism. wikipedia.org

Hormonal Control of Metabolism: The study of α-D-Glucose-1-phosphate metabolism was central to understanding how hormones regulate energy stores. The Coris' research showed that epinephrine (B1671497) (adrenaline) stimulates the breakdown of glycogen to glucose-1-phosphate, while insulin (B600854) promotes its storage. britannica.comhooperlundy.com This provided a biochemical basis for the hormonal control of blood glucose levels and was a critical step in understanding diseases like diabetes. acsh.org

Allosteric Regulation and Metabolic Cascades: Research on the enzymes involved in α-D-Glucose-1-phosphate metabolism, particularly glycogen phosphorylase and phosphofructokinase-1 (PFK-1), was instrumental in the development of the concept of allosteric regulation. wikipedia.orgnih.gov It was discovered that these enzymes have regulatory sites distinct from their active sites, to which effector molecules can bind and alter their activity. wikipedia.orgnih.gov For example, ATP and citrate (B86180) inhibit PFK-1, while AMP and fructose-2,6-bisphosphate are activators, allowing the rate of glycolysis to be finely tuned to the energy status of the cell. wikipedia.orgnih.gov This concept of enzymes acting as metabolic switches was a major advancement. Furthermore, the elucidation of the pathways involving α-D-Glucose-1-phosphate helped to establish the idea of enzyme cascades, where a series of enzymes work sequentially to carry out a complex metabolic process. sciencedaily.compsu.edu

Emerging Research Frontiers and Future Directions for α D Glucose 1 Phosphate

Discovery and Characterization of Novel Enzymes

The exploration of microbial and environmental niches continues to yield a wealth of novel enzymes with unique specificities and properties. These discoveries are fundamental to expanding the biocatalytic toolkit for manipulating α-D-Glucose-1-phosphate.

Glycoside phosphorylases (GPs) are a significant class of enzymes that catalyze the reversible phosphorolysis of glycosidic bonds to produce sugar 1-phosphates, including α-D-Glucose-1-phosphate (αGlc1P). nih.govacs.org Initially discovered by Nobel laureates Carl F. and Gerty T. Cori in the context of glycogen (B147801) metabolism, the known diversity of these enzymes has expanded significantly. nih.gov They are of great interest for the in vitro synthesis of glycosides, offering an alternative to chemical synthesis. nih.gov

Recent research has focused on high-throughput screening methods to uncover novel GPs from untapped biological sources. A notable functional screening approach, based on molybdenum blue formation, was used to analyze approximately 23,000 clones from microbial communities in diverse environments. acs.org This effort led to the identification of seven novel GPs from the carbohydrate-active enzyme family GH94 and one from GH149, demonstrating that a vast reservoir of unique phosphorolytic enzymes likely remains undiscovered. acs.org

Table 1: Examples of Recently Identified Phosphorolytic Enzymes
Enzyme FamilySourceSignificanceReference
GH94Environmental Microbial CommunitiesDiscovery of seven novel Glycoside Phosphorylases through high-throughput screening. acs.org
GH149Environmental Microbial CommunitiesIdentification of a novel Glycoside Phosphorylase from a less-characterized family. acs.org
GH65Bifidobacterium longumCatalyzes phosphorolysis to produce β-Glucose 1-phosphate, a key substrate for synthesizing α-glucosides. jst.go.jp

Beyond enzymes that synthesize it, research is also identifying and characterizing new proteins that utilize α-D-Glucose-1-phosphate as a substrate or regulator. In Escherichia coli, two distinct sugar-phosphate phosphatases, Agp and Had13, have been shown to use αGlc1P as a phosphoryl donor. nih.gov Agp, in particular, exhibits significant synthetic activity and is a promising biocatalyst for transphosphorylation reactions. nih.gov

Proteomic techniques are proving invaluable for identifying new protein interactions on a larger scale. mdpi.com Methods such as isobaric tags for absolute quantitation (iTRAQ) allow for the identification of hundreds of differentially expressed proteins in response to specific conditions or treatments. nih.govacs.org Applying these powerful analytical tools to cellular systems under varying metabolic states can reveal previously unknown proteins that bind to or are regulated by α-D-Glucose-1-phosphate, opening new avenues of investigation into its cellular roles.

Several key interacting proteins are already well-established targets of study:

Glycogen Phosphorylase: This allosteric enzyme is a cornerstone of carbohydrate metabolism, catalyzing the rate-limiting step in glycogen breakdown to yield α-D-Glucose-1-phosphate. drugbank.com

Phosphoglucomutase: This enzyme interconverts α-D-Glucose-1-phosphate and Glucose-6-phosphate, linking glycogen metabolism with glycolysis. wikipedia.org Deficiencies in this enzyme lead to Glycogen Storage Disease Type 14. wikipedia.org

Glucose-1-phosphate thymidylyltransferase (RmlA): Found in bacteria, this enzyme catalyzes the first step in the biosynthesis of L-rhamnose, a crucial component of the bacterial cell wall. nih.gov

Development of Advanced Biocatalytic Systems for Specific Sugar Phosphate (B84403) Production

The industrial and research demand for α-D-Glucose-1-phosphate and other sugar phosphates necessitates the development of robust and efficient production systems. Current frontiers focus on improving enzyme characteristics and designing innovative bioreactor processes.

Many industrial bioprocesses operate at high temperatures, requiring enzymes with enhanced thermostability. nih.gov Protein engineering strategies, including rational design and directed evolution, are being employed to achieve this. nih.govnih.gov A promising strategy is "evolution-guided design," where homologous sequences are analyzed to identify mutation sites that have frequently occurred during natural evolution. This approach was used to introduce N-glycosylation sites into a phytase, dramatically improving its stability. The half-life of the best mutant increased from just over 3 minutes at 65°C to 25 minutes at 100°C. asm.org

Immobilization is another effective method for enhancing stability. For instance, sucrose (B13894) phosphorylase (SPase), which can produce α-D-Glucose-1-phosphate, was immobilized on Sepabeads, increasing its optimal reaction temperature from 58°C to 65°C. mdpi.com Furthermore, combining multiple thermostable enzymes in a "one-pot" system can significantly improve efficiency. A process for producing α-D-Glucose-1-phosphate from starch utilized a cocktail of three hyperthermophilic enzymes, including an α-glucan phosphorylase active at 70°C and an isoamylase (B1167963) active at 85°C, achieving the highest reported titer from starch at 200 mM. nih.gov

Table 2: Strategies for Enhancing Enzyme Stability for Sugar Phosphate Production
EnzymeStrategyImprovement AchievedReference
Phytase APPAEvolution-Guided Design (N-glycosylation)Half-life increased from 3.3 min at 65°C to 25 min at 100°C. asm.org
Sucrose Phosphorylase (BaSP)Immobilization (on Sepabeads EC–HFA)Optimal temperature increased from 58°C to 65°C. mdpi.com
β-Glucosidase (AtBgl1A)Rational EngineeringOptimal temperature shifted from 65°C to 70°C. nih.gov
Multi-enzyme system (αGP, isoamylase, 4GT)Use of Hyperthermophilic EnzymesSystem operates at temperatures up to 85°C, achieving a high product titer (200 mM). nih.gov

Scaling up production from the lab bench to industrial volumes (often 100-1,000 liters or more) requires sophisticated bioreactors that maintain optimal conditions for catalysis. ncert.nic.in Research in this area focuses on both the physical design of reactors and the innovative processes within them. Stirred-tank bioreactors remain the most common design, but their application is continually being refined. ncert.nic.inresearchgate.net

A key challenge in reversible reactions, such as those catalyzed by phosphorylases, is overcoming product inhibition to drive the reaction toward synthesis. jst.go.jp A novel process design for producing β-Glucose 1-phosphate cleverly integrates enzymatic phosphorolysis with baker's yeast fermentation in the same vessel. jst.go.jpnih.gov The yeast selectively consumes the glucose co-product, which shifts the reaction equilibrium and dramatically increases the yield to 76%, far beyond the theoretical maximum of the enzymatic reaction alone. jst.go.jpnih.gov

The field is also seeing increased use of flexible, single-use bioreactors (SUBs), and significant research is being conducted to ensure that processes can be reliably transferred and scaled up from smaller SUBs (e.g., 200 L) to large, traditional stainless steel bioreactors (e.g., 15,000 L) for mass production. mdpi.com

Targeting α-D-Glucose-1-phosphate Related Pathways for Biochemical Interventions

As a central hub in glucose metabolism, the pathways involving α-D-Glucose-1-phosphate present numerous targets for therapeutic intervention in a range of diseases, from cancer to bacterial infections.

In oncology, the metabolic reprogramming of cancer cells, known as the "Warburg effect," is a well-established hallmark. frontiersin.org Tumors exhibit a high rate of glycolysis, and targeting the enzymes in this pathway is a major focus of cancer therapy research. frontiersin.orgfrontiersin.org Since phosphoglucomutase converts α-D-Glucose-1-phosphate into a key glycolytic entry point (Glucose-6-phosphate), modulating its upstream pathways could offer a way to disrupt tumor cell energy supply and potentially overcome multidrug resistance, which is often fueled by glycolysis. wikipedia.orgfrontiersin.org

In the realm of infectious disease, pathways utilizing α-D-Glucose-1-phosphate are being explored for the development of novel antibiotics. The L-rhamnose biosynthetic pathway is essential for the cell wall integrity of many pathogenic bacteria, including Pseudomonas aeruginosa, but is absent in humans, making it an ideal drug target. nih.gov The first enzyme in this pathway, Glucose-1-phosphate thymidylyltransferase (RmlA), uses α-D-Glucose-1-phosphate as a substrate. The development of potent small molecule inhibitors against RmlA is an active and promising area of research for new antibacterial agents. nih.gov Similarly, the enzyme phosphomannomutase/phosphoglucomutase in P. aeruginosa is required for producing virulence factors and forming biofilms, making it another attractive target for antimicrobial strategies. drugbank.com

Finally, inherited metabolic disorders known as glycogen storage diseases are caused by deficiencies in enzymes that process α-D-Glucose-1-phosphate and glycogen, such as glycogen phosphorylase (McArdle Disease) and phosphoglucomutase-1. wikipedia.org A deeper understanding of these pathways at a molecular level is critical for developing future interventions for these conditions.

Enzyme Inhibitor Design for Antibacterial Development (e.g., RmlA)

The biosynthesis of L-rhamnose, a crucial component of the cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis, represents a prime target for new antibacterial agents. nih.govacs.org This pathway is absent in mammals, making its enzymes attractive targets for selective inhibitors. nih.gov The first enzyme in this pathway, glucose-1-phosphate thymidylyltransferase (RmlA), catalyzes the condensation of α-D-Glucose-1-phosphate and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose. st-andrews.ac.ukresearchgate.net

Emerging research focuses on the design of potent and specific inhibitors of RmlA. A significant breakthrough has been the discovery of inhibitors that bind not at the active site, but at a novel allosteric site. acs.orgresearchgate.net These allosteric inhibitors have been shown to act competitively with respect to G1P, despite binding at a remote location. researchgate.net This unique mechanism involves preventing the conformational change in the enzyme that is necessary for its catalytic activity. acs.orgresearchgate.net

Structure-based drug design, utilizing X-ray crystallography, has been instrumental in this field. By analyzing the crystal structures of RmlA in complex with these inhibitors, researchers can identify key interactions and guide the synthesis of more potent analogues. nih.govst-andrews.ac.uk Structure-activity relationship (SAR) studies have explored modifications to the inhibitor scaffolds, leading to the identification of compounds with nanomolar inhibitory activity against P. aeruginosa RmlA. acs.orgst-andrews.ac.uk Future strategies aim to enhance the permeability of these inhibitors through the bacterial cell wall, potentially by linking them to siderophores, which are molecules that bacteria use to acquire iron. nih.govst-andrews.ac.uk

Inhibitor ClassTarget EnzymeMechanism of ActionKey Research FindingsReference
PyrimidinedionesRmlA from P. aeruginosaAllosteric inhibition, competitive with G1PIdentified potent inhibitors through SAR studies; crystal structures revealed binding at a novel allosteric site. st-andrews.ac.uk, nih.gov
ThiazolidinonesRmlA from M. tuberculosisAllosteric inhibitionIdentified via high-throughput screening; optimization guided by protein crystallography and in silico screening. researchgate.net

Modulating Metabolic Fluxes in Engineered Organisms

Metabolic engineering seeks to optimize the production of valuable chemicals and biofuels in microorganisms by redirecting metabolic pathways. α-D-Glucose-1-phosphate and its isomer, glucose-6-phosphate (G6P), are central nodes in cellular metabolism, serving as precursors for numerous biosynthetic pathways. nih.govmit.edu A key strategy in metabolic engineering is to dynamically control the flux of carbon through these central nodes to divert it from native metabolism, such as glycolysis, towards a desired heterologous production pathway. mit.edunih.gov

A promising approach involves the dynamic knockdown of key enzymes in central metabolism. For instance, phosphofructokinase-I (Pfk-I), a critical glycolytic enzyme that consumes G6P, has been targeted for controlled degradation. mit.edunih.gov By reducing the levels of Pfk-I at a specific time in the fermentation process, engineered cells can switch from a "growth mode" to a "production mode." nih.gov This switch leads to an accumulation of the G6P pool, which, due to the reversible action of phosphoglucomutase, also increases the availability of G1P for pathways that utilize it as a precursor. nih.govnih.gov

This strategy of dynamic metabolic control has been successfully applied to increase the yield and titer of compounds like myo-inositol, which is synthesized from G6P. mit.edu Future research is focused on developing more sophisticated genetic circuits and sensors that can autonomously regulate metabolic fluxes in response to changing cellular conditions, thereby creating more efficient and robust cell factories. nih.govnih.gov

Engineering StrategyTarget Enzyme/PathwayOrganismObjectiveReference
Dynamic Enzyme KnockdownPhosphofructokinase-I (Pfk-I) in GlycolysisE. coliIncrease G6P pool to enhance myo-inositol production. mit.edu, nih.gov
Quorum-Sensing Circuit ControlPhosphofructokinase-I (Pfk-I) in GlycolysisE. coliAutonomously downregulate glycolytic flux to redirect G6P. nih.gov
Overexpression of Flux-Controlling EnzymePhosphoglucomutase (Pgm2)Saccharomyces cerevisiaeIncrease flux through the Leloir pathway for galactose utilization. nih.gov

Integration with Omics Technologies for Systems-Level Understanding

To fully comprehend the role of α-D-Glucose-1-phosphate in cellular physiology and disease, a systems-level perspective is required. The advent of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—allows for the large-scale analysis of biological molecules, providing a holistic view of cellular processes. digit-biotech.eufrontiersin.org Integrating these multi-omics datasets is a powerful approach to understanding the complex networks that govern G1P metabolism. frontiersin.orgmdpi.com

Metabolomics, the systematic identification and quantification of all metabolites in a biological sample, is particularly crucial for studying G1P. digit-biotech.eu Recent studies have utilized metabolomics to identify G1P as a potential biomarker. For example, in studies of diabetic kidney disease (DKD), integrative omics analyses of patient sera revealed that G1P was among the key metabolites that were significantly altered, suggesting its involvement in the disease's pathogenesis. nih.govresearchgate.net

By combining metabolomic data with proteomic and transcriptomic data, researchers can correlate changes in G1P levels with alterations in the expression of enzymes and regulatory proteins involved in its metabolism. nih.gov This integrated approach helps to identify regulatory bottlenecks, elucidate complex feedback mechanisms, and map the flow of biological information across multiple levels. frontiersin.org Future directions will involve applying these multi-omics strategies to a wider range of biological systems and diseases to uncover novel functions and regulatory mechanisms related to G1P metabolism. nih.gov

Omics TechnologyApplication to G1P ResearchKey InsightsReference
Metabolomics Quantification of G1P levels in biological samples (e.g., serum).Identified G1P as a significantly altered metabolite and potential biomarker in diabetic kidney disease. nih.gov, researchgate.net
Proteomics Quantification of enzymes involved in G1P metabolism (e.g., phosphoglucomutase).Correlates enzyme abundance with metabolic flux and identifies regulatory hubs. nih.gov
Transcriptomics Measurement of gene expression for enzymes in G1P-related pathways.Identifies transcriptional regulation points that control G1P synthesis and consumption. nih.gov
Integrative Omics Combined analysis of metabolomic, proteomic, and transcriptomic data.Provides a systems-level view of G1P's role in metabolic networks and disease. nih.gov, frontiersin.org

Theoretical and Computational Approaches for Predictive Modeling of α-D-Glucose-1-phosphate Metabolism

Theoretical and computational models are indispensable tools for dissecting the complexity of metabolic networks and predicting their behavior. nih.gov Mathematical modeling of pathways involving α-D-Glucose-1-phosphate allows researchers to simulate metabolic fluxes, understand regulatory dynamics, and identify key control points that may not be apparent from experimental data alone. mdpi.comnih.gov

These models range from detailed kinetic models, which describe the enzymatic reactions with precise mathematical equations, to large-scale network models used in flux balance analysis. nih.govmdpi.com For example, a comprehensive mathematical model of liver glucose homeostasis has been developed, incorporating the intricate feedback loops that control the interchange between glucose, G6P, and glycogen. nih.gov Such models can simulate how factors like insulin (B600854) and glucagon (B607659) influence the flux through phosphoglucomutase, the enzyme that interconverts G1P and G6P. nih.govnih.gov

Modeling ApproachDescriptionApplication related to G1P MetabolismReference
Kinetic Modeling Uses ordinary differential equations (ODEs) to describe the rate of each enzymatic reaction.Simulates the dynamics of glucose phosphorylation and the influence of inhibitors on enzyme activity. mdpi.com
Composite Physiological Modeling Integrates multiple sub-models representing different physiological aspects of glucose homeostasis.Models the regulation of glycogen synthesis and breakdown, involving G1P, in response to hormonal signals in the liver. nih.gov
Flux Balance Analysis (FBA) A stoichiometric modeling approach to predict metabolic flux distributions at steady state.Can be used to identify gene knockouts or overexpressions that would redirect flux towards G1P-derived products. nih.gov
Metabolic Control Analysis (MCA) A framework for quantifying the control exerted by different enzymes on the flux through a pathway.Identified phosphoglucomutase as a flux-controlling enzyme in galactose utilization. nih.gov

Q & A

Basic: How is α-D-glucose-1-phosphate Na₂-salt utilized in enzyme activity assays?

Answer:
The compound is a critical substrate for enzymes like phosphoglucomutase, which catalyzes its conversion to glucose-6-phosphate. Methodologically, enzyme activity is quantified via spectrophotometric detection of NADH oxidation (coupled with glucose-6-phosphate dehydrogenase) or HPLC-based separation of reaction products . For protein quantification in these assays, the Bradford method (using Coomassie Brilliant Blue G-250) is recommended due to its sensitivity and compatibility with enzymatic buffers .

Basic: What experimental protocols ensure stability of α-D-glucose-1-phosphate Na₂-salt during kinetic studies?

Answer:
Due to its hygroscopic nature, the compound should be stored at −20°C in desiccated aliquots. For in vitro assays, prepare solutions fresh in pH 7.4–8.5 buffers (e.g., Tris-HCl) to minimize hydrolysis. Include protease inhibitors if working with crude cellular extracts to avoid enzymatic degradation .

Advanced: How can structural insights into α-D-glucose-1-phosphate-binding enzymes resolve contradictory kinetic data?

Answer:
X-ray crystallography of enzymes like α-D-glucose-1-phosphate cytidylyltransferase (e.g., from Salmonella typhi) reveals substrate-binding pockets and conformational changes during catalysis . Combining these structural data with mutagenesis (e.g., altering residues in the active site) can clarify discrepancies in reported KmK_m or VmaxV_{max} values. For example, mutations in the UTP-binding domain of uridylyltransferases significantly alter substrate affinity .

Advanced: What methodologies address conflicting results in nucleotide sugar biosynthesis pathways involving this compound?

Answer:
Discrepancies in pathway flux (e.g., UDP-glucose vs. ADP-glucose synthesis) can arise from competing enzymes like UDP-glucose pyrophosphorylase (UGPase) and ADP-glucose pyrophosphorylase. Use isotope-labeled α-D-glucose-1-phosphate (e.g., 13C^{13}\text{C}-labeled) with LC-MS to trace metabolic outputs. Knockout models (e.g., ΔgalU in E. coli) can isolate specific enzymatic contributions .

Basic: How is α-D-glucose-1-phosphate Na₂-salt validated for purity in synthetic biology applications?

Answer:
Validate purity via 1H^1\text{H}-NMR (checking for anomeric proton signals at δ 5.3–5.5 ppm) and HPLC with refractive index detection. For enzymatic compatibility, test batch-to-batch variability using a standardized phosphoglucomutase assay .

Advanced: What strategies mitigate interference from phosphate-containing buffers in assays using this compound?

Answer:
High phosphate concentrations can inhibit enzymes like phosphorylases. Substitute with HEPES or MOPS buffers (pH 7.0–8.0) and include phosphate-scavenging agents (e.g., 7-methylguanosine) in reaction mixtures. Alternatively, use malachite green assays to quantify free phosphate released during reactions .

Basic: What are the key applications of α-D-glucose-1-phosphate Na₂-salt in glycobiology research?

Answer:
It serves as a precursor for synthesizing UDP-glucose, a nucleotide sugar essential for glycosyltransferase reactions in bacterial exopolysaccharide and mammalian glycoprotein biosynthesis. In vitro, it is used to reconstitute pathways for heparan sulfate or glycogen synthesis .

Advanced: How can computational modeling enhance the design of experiments using this compound?

Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding modes of α-D-glucose-1-phosphate with target enzymes, guiding mutagenesis studies. Kinetic modeling (e.g., COPASI) helps optimize substrate concentrations in multi-enzyme cascades to reduce accumulation of inhibitory intermediates .

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